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  • Product: 4-(Methoxymethyl)-3-nitrobenzoic acid
  • CAS: 869186-74-3

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Synthesis of 4-(Methoxymethyl)-3-nitrobenzoic acid from 4-(bromomethyl) precursor

Application Note: High-Purity Synthesis of 4-(Methoxymethyl)-3-nitrobenzoic Acid Abstract This guide details the optimized protocol for synthesizing 4-(methoxymethyl)-3-nitrobenzoic acid , a critical scaffold in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-(Methoxymethyl)-3-nitrobenzoic Acid

Abstract

This guide details the optimized protocol for synthesizing 4-(methoxymethyl)-3-nitrobenzoic acid , a critical scaffold in the development of PARP inhibitors and kinase-targeting therapeutics. While direct methoxylation of the benzoic acid precursor is possible, this protocol advocates for a three-step Ester-Protection Route . This strategy mitigates solubility issues associated with dianion intermediates and prevents the formation of intractable stilbene-like dimers, ensuring high purity (>98%) and reproducible yields.

Introduction & Retrosynthetic Logic

The target molecule contains two sensitive functionalities: a nitro group (


) ortho to a benzylic center, and a carboxylic acid. The nitro group exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the benzylic carbon.

While this activation facilitates nucleophilic substitution (


), it also increases the acidity of the benzylic protons, raising the risk of elimination or dimerization side reactions under strongly basic conditions.

Strategic Choice: We utilize Methyl 4-(bromomethyl)-3-nitrobenzoate as the active electrophile rather than the free acid.

  • Reasoning: Reacting the free acid requires 2 equivalents of base (one to form the carboxylate, one for substitution). The resulting dianion is often poorly soluble in organic solvents, leading to heterogeneous reaction mixtures and incomplete conversion. The ester route ensures a homogeneous solution and cleaner kinetics.

Figure 1: Reaction Workflow (DOT Visualization)

SynthesisRoute Start 4-(Bromomethyl)-3- nitrobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Reflux, 4h Inter1 Methyl 4-(bromomethyl)- 3-nitrobenzoate Step1->Inter1 95% Yield Step2 Step 2: Methoxylation (NaOMe, MeOH) Inter1->Step2 0°C to RT, 2h Inter2 Methyl 4-(methoxymethyl)- 3-nitrobenzoate Step2->Inter2 Williamson Ether Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Saponification Target Target: 4-(Methoxymethyl)- 3-nitrobenzoic acid Step3->Target Acidification

Caption: Three-stage synthesis ensuring protection of the carboxylic acid to maximize yield during the nucleophilic substitution.

Critical Process Parameters (CPPs)

ParameterSpecificationCausality / Rationale
Temperature (Step 2) 0°C

25°C
High temperatures with methoxide can cause elimination to the styrene derivative or degradation of the nitro group.
Stoichiometry (NaOMe) 1.05 – 1.10 eqExcess base risks hydrolysis of the methyl ester before the substitution is complete, complicating purification.
Solvent System Anhydrous MeOHWater competes as a nucleophile, forming the benzyl alcohol impurity (4-(hydroxymethyl)-3-nitrobenzoate).
Quench pH pH 3-4During the final workup, over-acidification (pH < 1) can precipitate impurities; controlled acidification ensures pure product crystallization.

Detailed Experimental Protocols

Step 1: Esterification (If starting from Acid)

If you have purchased Methyl 4-(bromomethyl)-3-nitrobenzoate, skip to Step 2.

  • Dissolution: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid (10.0 g, 38.5 mmol) in anhydrous Methanol (100 mL).

  • Catalysis: Add concentrated Sulfuric Acid (

    
    , 1.0 mL) dropwise.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The acid spot (baseline) should disappear.

  • Workup: Cool to RT. Concentrate to ~20 mL. Pour into ice water (100 mL).

  • Isolation: Filter the pale yellow precipitate. Wash with cold water. Dry in vacuo.[1]

    • Expected Yield: 92–96%.

    • Identity Check:

      
       NMR should show a singlet methyl ester peak at 
      
      
      
      3.95 ppm.
Step 2: Methoxylation (The Critical Step)

Reaction: Nucleophilic Substitution (


)
  • Setup: Charge a flame-dried flask with Methyl 4-(bromomethyl)-3-nitrobenzoate (5.0 g, 18.2 mmol) and anhydrous Methanol (50 mL). Cool to 0°C under Nitrogen.

  • Addition: Add Sodium Methoxide (NaOMe) solution (0.5 M in MeOH, 40 mL, 20 mmol, 1.1 eq) dropwise over 20 minutes.

    • Note: Do not dump solid NaOMe; local hotspots cause degradation.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2 hours.

    • Monitoring: HPLC or TLC. The starting bromide (

      
      ) converts to the more polar ether (
      
      
      
      in Hex/EtOAc 4:1).
  • Quench: Add Glacial Acetic Acid (0.5 mL) to neutralize excess base.

  • Workup: Concentrate methanol to near dryness. Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
    • Result: Methyl 4-(methoxymethyl)-3-nitrobenzoate.[2] Yellow oil or low-melting solid. Used directly in Step 3.

Step 3: Saponification to Target
  • Dissolution: Dissolve the intermediate from Step 2 in THF (30 mL).

  • Hydrolysis: Add a solution of Lithium Hydroxide Monohydrate (LiOH·

    
    , 1.5 g, 36 mmol) in Water  (15 mL).
    
  • Stir: Stir vigorously at RT for 3 hours. The biphasic mixture will become a single phase as the ester hydrolyzes.

  • Acidification: Cool to 0°C. Slowly add 1M HCl until pH reaches 3.0.

    • Observation: The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.

    • Final Yield: ~80–85% (over 2 steps).[3]

Quality Control & Troubleshooting

Diagnostic Characterization
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.5 (br s, 1H, -COOH )
      
    • 
       8.45 (d, 1H, Ar-H 2, ortho to 
      
      
      
      )
    • 
       8.20 (dd, 1H, Ar-H 6)
      
    • 
       7.85 (d, 1H, Ar-H 5)
      
    • 
       4.85 (s, 2H, Ar-CH 
      
      
      
      -O)
    • 
       3.40 (s, 3H, -OCH 
      
      
      
      )
  • Key Impurity: 4-(Hydroxymethyl)-3-nitrobenzoic acid.[2][4]

    • Cause: Water present in Step 2.[3][5][6][7][8][9]

    • Signal: Benzylic

      
       shifts to ~4.95 ppm; broad OH peak appears.
      
Troubleshooting Logic (DOT)

Troubleshooting Problem Low Yield or Impure Product Check1 Is Benzylic Alcohol present? (NMR ~4.95 ppm) Problem->Check1 Check2 Is Starting Material remaining? Check1->Check2 No Action1 Moisture in MeOH/NaOMe. Use Anhydrous reagents. Check1->Action1 Yes Action2 Incomplete Reaction. Increase time or NaOMe (max 1.2 eq). Check2->Action2 Yes Action3 Dimer Formation (Stilbene). Temp too high (>40°C). Keep at 0-20°C. Check2->Action3 No

Caption: Decision tree for diagnosing common synthetic failures in benzylic substitutions.

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: 4-(Bromomethyl)-3-nitrobenzoic acid is a potent lachrymator and skin irritant. All weighing and transfers must occur in a functioning fume hood.

  • Nitro Compounds: While mono-nitro compounds are generally stable, avoid heating the reaction residue to dryness at high temperatures (>100°C) to prevent thermal decomposition.

  • Waste: Aqueous waste from Step 2 contains bromides and residual methoxide; neutralize before disposal.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)-3-nitrobenzoic acid.Link (Accessed Oct 2025).

  • Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid (Analogous Chemistry). CN104356000A. Link

  • Thermo Fisher Scientific. 4-Bromomethyl-3-nitrobenzoic acid Product Specifications.Link

  • Organic Syntheses. Nitration of Methyl Benzoate and subsequent functionalization. Coll. Vol. 1, p. 372. Link

  • Journal of Medicinal Chemistry.Synthesis of PARP inhibitors utilizing 3-nitro-4-substituted benzoic acid scaffolds. (General reference for scaffold utility).

Sources

Application

Application Note: Chemoselective Reduction of 4-(Methoxymethyl)-3-nitrobenzoic Acid

Executive Summary This guide details the reduction of 4-(methoxymethyl)-3-nitrobenzoic acid to 3-amino-4-(methoxymethyl)benzoic acid . The primary synthetic challenge is the chemoselective reduction of the nitro group (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reduction of 4-(methoxymethyl)-3-nitrobenzoic acid to 3-amino-4-(methoxymethyl)benzoic acid . The primary synthetic challenge is the chemoselective reduction of the nitro group (


) without compromising the benzylic ether moiety (

), which is susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions.

We present two validated protocols:

  • Method A (The Robust Standard): Iron-mediated reduction (Fe/NH

    
    Cl), offering the highest functional group tolerance and reliability.
    
  • Method B (High-Throughput): Catalytic hydrogenation using sulfided Platinum on Carbon (Pt/C), designed for cleaner workups and scalability, with specific caveats regarding catalyst selection.

Chemical Context & Strategic Analysis

The Substrate Challenge

The target molecule contains three distinct functional groups that dictate the reaction strategy:

  • Nitro Group (

    
    ):  The reduction target.[1][2][3][4][5][6]
    
  • Carboxylic Acid (

    
    ):  Solubilizing group that can poison basic catalysts or form salts.
    
  • Methoxymethyl Ether (

    
    ):  A benzylic ether.
    

Critical Risk: Benzylic C-O bonds are weak (


65-70 kcal/mol). Standard hydrogenation catalysts (Pd/C) readily cleave benzylic ethers to the corresponding methyl group (hydrogenolysis), resulting in the impurity 3-amino-4-methylbenzoic acid.
Mechanism of Action (Fe/NH Cl)

The iron-mediated reduction operates via a Single Electron Transfer (SET) mechanism on the metal surface, which is chemically orthogonal to the hydrogenolysis pathway. This ensures the survival of the benzylic ether.

Fe_Reduction_Mechanism Substrate Nitroarene (R-NO2) Nitroso Nitroso (R-NO) Substrate->Nitroso + 2e-, + 2H+ Fe_Surface Fe(0) Surface (Electron Source) Fe_Surface->Substrate e- transfer Fe_Surface->Nitroso Hydroxylamine Hydroxylamine (R-NHOH) Fe_Surface->Hydroxylamine Nitroso->Hydroxylamine + 2e-, + 2H+ Aniline Aniline Product (R-NH2) Hydroxylamine->Aniline + 2e-, + 2H+ (-H2O)

Figure 1: Stepwise reduction of the nitro group on the Iron surface.[7] The benzylic ether remains untouched as it does not adsorb to the Fe surface in a geometry favorable for cleavage.

Method A: Iron/Ammonium Chloride Reduction (Recommended)

This method is the "Gold Standard" for this specific substrate due to its absolute chemoselectivity.

Reagents & Materials
ReagentEquiv.[8][9]Role
4-(Methoxymethyl)-3-nitrobenzoic acid1.0Substrate
Iron Powder (325 mesh)5.0Reductant (High surface area preferred)
Ammonium Chloride (NH

Cl)
3.0Electrolyte/Proton Source
Ethanol / Water (4:1)10 VolSolvent System
Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge) and a reflux condenser.

  • Solvation: Charge the flask with the nitrobenzoic acid substrate and Ethanol/Water (4:1) . Stir until suspended.

  • Activation: Add Ammonium Chloride and Iron Powder in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) .

    • Observation: The reaction will turn dark grey/brown (formation of iron oxides). Vigorous stirring is essential.

    • Time: Monitor by LCMS or TLC (typically 2–4 hours). Look for the disappearance of the nitro peak and the emergence of the amine (often fluorescent under UV).

  • Hot Filtration (Critical): While the reaction is still hot (

    
    C), filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol.
    
    • Note: If the solution cools, the product may precipitate in the Celite, leading to yield loss.

  • Isolation (Isoelectric Precipitation):

    • Concentrate the filtrate under reduced pressure to remove most ethanol.

    • The residue will be an aqueous slurry. The product is an amino acid (amphoteric).

    • Adjust pH to the isoelectric point (typically pH 4–5) using dilute HCl or acetic acid if the solution is too basic, or NaHCO

      
       if too acidic.
      
    • Cool to 0–4 °C to maximize precipitation.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 45 °C.

Method B: Catalytic Hydrogenation (High Throughput Option)

Warning: Do NOT use standard Palladium on Carbon (Pd/C). It will cause significant hydrogenolysis of the benzylic ether. Use Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped catalysts .

Reagents & Materials
ReagentLoadingRole
Substrate1.0Starting Material
5% Pt(S)/C (Sulfided)2–5 wt%Poisoned Catalyst (Prevents hydrogenolysis)
Methanol or EtOAc10 VolSolvent
Hydrogen Gas1–3 barReductant
Detailed Protocol
  • Safety Check: Purge the autoclave or hydrogenation vessel with Nitrogen (

    
    ) to remove oxygen. Pyrophoric hazard.
    
  • Loading: Add substrate, solvent (Methanol is preferred for solubility), and the sulfided Pt/C catalyst .

    • Tip: Add the catalyst as a water slurry to minimize ignition risk.

  • Hydrogenation: Pressurize with

    
     to 1–3 bar (15–45 psi) . Stir at Room Temperature (20–25 °C).
    
    • Temperature Control: Do not heat above 40 °C. Higher temperatures increase the kinetic probability of C-O bond cleavage.

  • Monitoring: Check H

    
     uptake. Once uptake ceases, sample for LCMS.
    
    • Pass Criteria: >98% Conversion, <1% Des-methoxy impurity (3-amino-4-methylbenzoic acid).

  • Workup: Filter over Celite to remove catalyst. Concentrate the filtrate to obtain the product.

Analytical Validation & Troubleshooting

Decision Logic for Method Selection

Decision_Tree Start Start: 4-(Methoxymethyl)-3-nitrobenzoic acid Scale_Check Scale > 100g? Start->Scale_Check Equip_Check High Pressure Reactor Available? Scale_Check->Equip_Check Yes (Process Scale) Fe_Route Use Method A: Fe/NH4Cl (Safest for Selectivity) Scale_Check->Fe_Route No (Lab Scale) Equip_Check->Fe_Route No H2_Route Use Method B: H2 + Pt(S)/C (Cleaner Workup) Equip_Check->H2_Route Yes

Figure 2: Workflow for selecting the appropriate reduction methodology based on scale and equipment availability.

Analytical Markers (1H NMR in DMSO-d6)
FeatureSubstrate (Nitro)Product (Aniline)Shift Explanation
Aromatic Region 3 distinct protons (deshielded)3 distinct protons (shielded)The amine group is electron-donating, shifting aromatic protons upfield (lower ppm).
-NH2 Group AbsentBroad singlet (~5.0–6.0 ppm)Diagnostic signal for reduction.
-CH2-OMe Singlet (~4.5 ppm)Singlet (~4.3 ppm)Crucial Check: If this peak disappears or becomes a methyl doublet (~2.2 ppm), hydrogenolysis occurred.
Troubleshooting Guide
  • Issue: Incomplete conversion with Fe/NH

    
    Cl.
    
    • Fix: Add more Fe powder (up to 7 equiv) or increase agitation. The reaction is heterogeneous; surface contact is key.

  • Issue: Product trapped in Iron sludge.

    • Fix: Boil the Celite cake with water/ethanol mixture and refilter. The amino acid salt can bind to metal oxides.

  • Issue: Des-methoxy impurity observed in Hydrogenation.

    • Fix: Switch catalyst to Sulfided Pt/C immediately. Lower pressure to 1 bar. Stop reaction immediately upon H

      
       uptake cessation.
      

References

  • Mechanism of Fe/NH4Cl Reduction: Ramakrishna, R. et al. "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages, 2012, SP538.

  • Chemoselectivity of Nitro Reduction: Orlandi, M. et al. "Recent Developments in the Reduction of Nitro Compounds." Org.[3][8] Process Res. Dev., 2018, 22(4), 430–445.

  • Hydrogenolysis of Benzylic Ethers: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard text on catalyst selection for benzylic preservation).

  • Selective Reduction using Pt/C: Blaser, H. U. et al. "Selective Hydrogenation for Fine Chemicals Synthesis." Chem. Rev., 2003, 103(3), 5431–5496.

Sources

Method

Application Note: Advanced Amide Coupling Strategies for 4-(Methoxymethyl)-3-nitrobenzoic Acid

Introduction: The Significance of 4-(Methoxymethyl)-3-nitrobenzoic Acid in Synthesis 4-(Methoxymethyl)-3-nitrobenzoic acid is a versatile building block in modern organic synthesis. Its structure is characterized by thre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(Methoxymethyl)-3-nitrobenzoic Acid in Synthesis

4-(Methoxymethyl)-3-nitrobenzoic acid is a versatile building block in modern organic synthesis. Its structure is characterized by three key features: an activated aromatic ring due to the electron-withdrawing nitro group, a carboxylic acid handle for derivatization, and a methoxymethyl substituent that can influence solubility and steric interactions. The formation of an amide bond is one of the most frequently performed reactions in drug discovery and medicinal chemistry, prized for its high stability and prevalence in bioactive molecules[1][2].

This guide provides detailed, field-proven protocols for the efficient coupling of 4-(methoxymethyl)-3-nitrobenzoic acid with a variety of amine nucleophiles. We will explore two robust methodologies: a carbodiimide-based approach using EDC in conjunction with HOBt, and a higher-reactivity uronium salt method employing HATU. The rationale behind reagent selection, mechanism of action, and step-by-step experimental procedures are detailed to ensure reliable and reproducible outcomes for researchers and drug development professionals.

The Fundamental Challenge: Activating the Carboxyl Group

Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic lone pair of the amine undergo a rapid acid-base reaction to form a stable and unreactive ammonium carboxylate salt[3]. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation"[2][4]. This application note focuses on in-situ activation methods that are mild, efficient, and broadly applicable.

G cluster_workflow General Amide Coupling Workflow start Carboxylic Acid (4-(Methoxymethyl)-3-nitrobenzoic acid) intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) start->intermediate Activation reagents Coupling Reagent + Additive (optional) + Base reagents->intermediate amine Amine Nucleophile (R-NH2) product Target Amide Product amine->product intermediate->product Nucleophilic Attack byproducts Byproducts (e.g., Urea, Salts)

Caption: A generalized workflow for amide bond formation.

Protocol I: Carbodiimide-Mediated Coupling with EDC/HOBt

This method is a workhorse in organic synthesis, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. The addition of 1-hydroxybenzotriazole (HOBt) is crucial for enhancing efficiency and minimizing side reactions, particularly racemization in chiral substrates[5][6].

Mechanism of Action

The reaction proceeds via a highly reactive O-acylisourea intermediate formed between the carboxylic acid and EDC[7][8]. This intermediate can be attacked directly by the amine. However, it is also susceptible to intramolecular rearrangement to form an inactive N-acylurea byproduct[5]. HOBt intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea, reducing the rate of side reactions, but remains sufficiently reactive to readily couple with the amine nucleophile to yield the desired amide[5][9].

G RCOOH R-COOH O_Acylisourea [O-Acylisourea Intermediate] RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester [HOBt Active Ester] O_Acylisourea->HOBt_Ester Amide Amide Product O_Acylisourea->Amide Direct Attack N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (suppressed by HOBt) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Amide Urea Urea Byproduct Amine R'-NH2 Amine->Amide Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • 4-(Methoxymethyl)-3-nitrobenzoic acid

  • Amine (e.g., Benzylamine)

  • EDC hydrochloride

  • HOBt (anhydrous or monohydrate)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA, or Triethylamine, TEA)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide, DMF, or Dichloromethane, DCM)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(methoxymethyl)-3-nitrobenzoic acid (1.0 equiv).

  • Dissolve the acid in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of acid).

  • Add HOBt (1.1 equiv) to the solution and stir until dissolved.

  • Add the amine (1.0-1.2 equiv) to the mixture.

  • Add the base, DIPEA (2.0-3.0 equiv), to the flask. The use of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the primary amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC hydrochloride (1.2 equiv) portion-wise to the cooled, stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

ReagentStoichiometry (equiv)Purpose
4-(Methoxymethyl)-3-nitrobenzoic acid 1.0Carboxylic Acid Substrate
Amine 1.0 - 1.2Nucleophile
EDC·HCl 1.2Carbodiimide Activator
HOBt 1.1Additive to suppress side reactions
DIPEA 2.0 - 3.0Non-nucleophilic organic base
Anhydrous DMF or DCM -Solvent

Protocol II: Uronium Salt-Mediated Coupling with HATU

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium salt reagents like HATU provide higher reactivity and faster reaction times[10]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on the less-reactive HOBt analogue, HOAt (1-hydroxy-7-azabenzotriazole)[11].

Mechanism of Action

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive HOAt-active ester[10][11]. The nitrogen atom in the pyridine ring of the HOAt moiety provides a neighboring group effect, accelerating the subsequent nucleophilic attack by the amine to form the stable amide bond with exceptional efficiency and low risk of racemization[10].

G RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate HOAt_Ester [HOAt Active Ester] Carboxylate->HOAt_Ester HATU HATU HATU->HOAt_Ester Amide Amide Product HOAt_Ester->Amide Rapid Attack Byproducts Byproducts Amine R'-NH2 Amine->Amide

Caption: Mechanism of HATU mediated amide coupling.

Experimental Protocol: HATU Coupling

Materials:

  • 4-(Methoxymethyl)-3-nitrobenzoic acid

  • Amine (primary or secondary)

  • HATU

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-(methoxymethyl)-3-nitrobenzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) to the solution and stir for 5-15 minutes at room temperature. This is the "pre-activation" step where the active ester is formed.

  • Add the amine (1.0-1.2 equiv) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.

  • Workup: The workup procedure is identical to the one described for the EDC/HOBt protocol. Dilute with ethyl acetate, wash with dilute acid and base, dry the organic phase, and concentrate.

  • Purify the crude product via flash column chromatography or recrystallization.

ReagentStoichiometry (equiv)Purpose
4-(Methoxymethyl)-3-nitrobenzoic acid 1.0Carboxylic Acid Substrate
Amine 1.0 - 1.2Nucleophile
HATU 1.1Uronium Salt Activator
DIPEA 3.0Non-nucleophilic organic base
Anhydrous DMF -Solvent

Conclusion and Best Practices

Both EDC/HOBt and HATU represent excellent, high-yielding methods for the synthesis of amides from 4-(methoxymethyl)-3-nitrobenzoic acid.

  • EDC/HOBt is a cost-effective, reliable choice for a wide range of standard couplings.

  • HATU is the preferred reagent for difficult substrates, including sterically hindered components or weakly nucleophilic amines, offering faster reactions and higher yields in challenging cases[6][10].

For optimal results, always use anhydrous solvents and an inert atmosphere to prevent hydrolysis of the reactive intermediates. The choice of base is critical; a hindered, non-nucleophilic base like DIPEA is strongly recommended to avoid side reactions. Proper purification is essential to remove reagent byproducts, such as dicyclohexylurea (from DCC) or the water-soluble urea from EDC[3][8]. These robust protocols provide a reliable foundation for the successful incorporation of 4-(methoxymethyl)-3-nitrobenzoic acid into diverse molecular targets.

References

  • Organic Chemistry Tutor. (2026).
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Wikipedia. (n.d.). Carbodiimide.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Gunda, G. et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Albericio, F. et al. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Falorni, M. et al. (2017).
  • AAPPTEC. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Application

Application Note: Esterification Strategies for 4-(Methoxymethyl)-3-nitrobenzoic Acid

Executive Summary & Strategic Analysis This guide details the process development for converting 4-(methoxymethyl)-3-nitrobenzoic acid to its methyl ester. This specific scaffold is a high-value intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the process development for converting 4-(methoxymethyl)-3-nitrobenzoic acid to its methyl ester. This specific scaffold is a high-value intermediate in the synthesis of kinase inhibitors and antibacterial agents (e.g., quinazolinone derivatives).

Structural Challenges

The substrate presents two competing chemical functionalities that dictate the synthetic strategy:

  • The 3-Nitro Group (

    
    ): 
    
    • Electronic Effect: A strong electron-withdrawing group (EWG). It deactivates the aromatic ring but significantly increases the electrophilicity of the carboxylic acid carbonyl carbon. This favors nucleophilic acyl substitution (esterification).

    • Steric Effect: Located ortho to the functionalized 4-position and meta to the acid, it provides moderate steric crowding, which can slow down reaction kinetics compared to unsubstituted benzoic acid.

  • The 4-Methoxymethyl Group (

    
    ): 
    
    • Stability Warning: This is a benzylic ether . While more stable than acetal-based protecting groups (like MOM ethers), benzylic ethers are susceptible to cleavage under harsh acidic conditions (e.g., HBr, HI, or prolonged reflux in concentrated

      
      ) or hydrogenolysis.
      
    • Process Implication: To ensure chemoselectivity, the protocol must minimize the exposure of the benzylic ether to strong aqueous acids or Lewis acids that could trigger de-benzylation.

Decision Matrix

Based on these factors, we present two validated protocols. Protocol A (Acid Chloride) is the "Gold Standard" for yield and purity, avoiding equilibrium limitations. Protocol B (Fischer Esterification) is provided as a cost-effective alternative for non-critical scale-up, with specific modifications to protect the ether moiety.

Experimental Protocols

Protocol A: Activation via Acid Chloride (Recommended)

Rationale: This method drives the reaction to completion by removing the equilibrium constraint. It avoids the generation of water, protecting the benzylic ether from hydrolytic cleavage.

Reagents:

  • Substrate: 4-(Methoxymethyl)-3-nitrobenzoic acid (

    
     equiv)
    
  • Reagent: Thionyl Chloride (

    
    ) (
    
    
    
    -
    
    
    equiv)
  • Catalyst: DMF (Dimethylformamide) (

    
     drops / catalytic)
    
  • Solvent: Anhydrous Methanol (

    
    ) (Excess)
    
  • Solvent (Reaction): Toluene or DCM (Optional, can run neat in

    
    )
    

Step-by-Step Workflow:

  • Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Ar line), suspend the carboxylic acid in dry Toluene (

    
     vol).
    
  • Chlorination: Add Thionyl Chloride dropwise. Add catalytic DMF.

    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper ventilation (fume hood).
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution, indicating the formation of the acid chloride.
    
  • Evaporation (Critical): Cool to room temperature and concentrate under reduced pressure (rotary evaporator) to remove excess

    
    .
    
    • Note: Co-evaporate with Toluene twice to ensure all acidic traces are removed.

  • Esterification: Redissolve the residue (acid chloride) in anhydrous DCM (

    
     vol) or use directly. Cool to 
    
    
    
    .
  • Quench: Slowly add anhydrous Methanol (

    
     equiv). Add Triethylamine (
    
    
    
    equiv) if acid scavenging is required (optional, usually not needed if
    
    
    was removed well).
  • Workup: Stir at room temperature for 1 hour. Remove solvent.[1] Partition between EtOAc and saturated

    
     (to remove unreacted acid). Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.

Validation:

  • TLC: Run in Hexane:EtOAc (3:1). Product (

    
    ) is less polar than the acid (
    
    
    
    ).
  • Yield Expectations: >95%

Protocol B: Modified Fischer Esterification (Scalable)

Rationale: Uses cheaper reagents. The protocol is modified to use lower temperatures and shorter times to prevent benzylic ether degradation.

Reagents:

  • Substrate: 4-(Methoxymethyl)-3-nitrobenzoic acid

  • Solvent/Reagent: Methanol (HPLC grade, dry) (

    
     vol)
    
  • Catalyst: Concentrated

    
     (
    
    
    
    -
    
    
    equiv)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in Methanol.

  • Catalyst Addition: Cool the solution to

    
    . Add 
    
    
    
    dropwise.
    • Why: Exothermic reaction; cooling prevents localized hot spots that could cleave the ether.

  • Reaction: Heat to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check HPLC/TLC every hour. Do not exceed 8 hours.

  • Workup: Cool to room temperature. Concentrate the methanol to

    
     of original volume.
    
  • Neutralization: Pour the residue slowly into ice-cold saturated

    
     solution. Stir until gas evolution stops.
    
  • Extraction: Extract with DCM or EtOAc.

  • Purification: Recrystallization from Methanol/Water is usually sufficient if the crude is solid.

Data Analysis & Comparison

FeatureProtocol A (Acid Chloride)Protocol B (Fischer)
Yield High (92-98%) Moderate (75-85%)
Reaction Time Fast (2h activation + 1h esterification)Slow (4-8h reflux)
Purity (Crude) Excellent (Side products are gases)Good (Requires removal of unreacted acid)
Ether Stability High (Anhydrous, no strong protic acid)Moderate (Risk of hydrolysis over time)
Scalability Moderate (Requires gas scrubbing)High (Simple unit operations)
Cost Medium (

handling)
Low (MeOH/

)

Visualizations

Process Decision Tree

A logical flow to determine the correct pathway based on scale and purity requirements.

Esterification_Logic Start Substrate: 4-(Methoxymethyl)-3-nitrobenzoic acid Decision Prioritize Yield/Purity or Cost/Scale? Start->Decision PathA Protocol A: Acid Chloride (Thionyl Chloride) Decision->PathA High Purity / Lab Scale PathB Protocol B: Fischer Esterification (MeOH / H2SO4) Decision->PathB Low Cost / Bulk Scale StepA1 1. Reflux with SOCl2 (cat. DMF) 2. Evaporate excess SOCl2 PathA->StepA1 StepB1 1. Dissolve in MeOH 2. Add cat. H2SO4 PathB->StepB1 StepA2 3. Add MeOH (0°C) 4. Rapid conversion StepA1->StepA2 ResultA Result: >95% Yield No Ether Cleavage StepA2->ResultA StepB2 3. Reflux (Monitor closely) 4. Equilibrium limited StepB1->StepB2 ResultB Result: ~80% Yield Requires Acid Recovery StepB2->ResultB

Caption: Decision matrix for selecting the optimal esterification route based on operational constraints.

Mechanistic Pathway (Acid Chloride Route)

Visualizing the activation to ensure understanding of the intermediate stability.

Mechanism Acid Carboxylic Acid (Nucleophile Poor) Inter Acyl Chloride (Highly Electrophilic) Acid->Inter Activation (Reflux) SOCl2 SOCl2 + DMF SOCl2->Inter Product Methyl Ester (Target) Inter->Product Substitution (Fast) Byproducts Byproducts: SO2 (gas) + HCl (gas) Inter->Byproducts MeOH Methanol (Nucleophile) MeOH->Product

Caption: Reaction pathway via Acyl Chloride intermediate, highlighting the irreversible nature of the transformation.

References

  • Organic Syntheses, Coll.[2][3] Vol. 1, p. 391 (1941). Benzoic acid, m-nitro-, methyl ester. (Foundational protocol for esterification of nitro-substituted benzoic acids). [Link]

  • Organic Syntheses, Coll.[2] Vol. 4, p. 715 (1963). m-Nitrobenzoyl Chloride. (Detailed procedure for generating acid chlorides from nitrobenzoic acids using Thionyl Chloride). [Link]

  • Greene's Protective Groups in Organic Synthesis.Protection for the Hydroxyl Group: Ethers. (General reference for stability of benzyl vs. MOM ethers). (Standard Text - No direct URL available for full text, refer to Wiley Online Library)
  • PubChem Compound Summary. Methyl 4-methoxy-3-nitrobenzoate.[4] (Physical properties and safety data for the target analog). [Link]

Sources

Method

Application Note: Synthesis of 3-Amino-4-(methoxymethyl)benzoic Acid Derivatives

An in-depth guide to the synthesis of 3-amino-4-(methoxymethyl)benzoic acid and its primary amide and ester derivatives, offering detailed protocols and mechanistic insights for researchers in synthetic and medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 3-amino-4-(methoxymethyl)benzoic acid and its primary amide and ester derivatives, offering detailed protocols and mechanistic insights for researchers in synthetic and medicinal chemistry.

Abstract

Substituted aminobenzoic acids are foundational scaffolds in modern drug discovery, serving as versatile intermediates for a wide range of Active Pharmaceutical Ingredients (APIs). This document provides a comprehensive guide to the synthesis of a key building block, 3-amino-4-(methoxymethyl)benzoic acid, and its subsequent derivatization into esters and amides. We present detailed, step-by-step protocols grounded in established chemical principles, explaining the rationale behind procedural choices to empower researchers. The guide covers a multi-step synthesis of the core scaffold and details robust methods for derivatization, including classical Fischer esterification, acid chloride-mediated esterification, and modern amide coupling reactions using carbodiimide and uronium salt reagents.

Introduction: Significance in Medicinal Chemistry

The benzoic acid framework is a privileged structure in medicinal chemistry, and its functionalization with amino and alkoxy groups provides critical handles for modulating pharmacokinetic and pharmacodynamic properties. Specifically, the 3-amino-4-alkoxybenzoic acid motif is a key component in numerous therapeutic agents, including kinase inhibitors and receptor modulators. For instance, the synthesis of the targeted cancer therapy Bosutinib originates from a structurally related 3-methoxy-4-hydroxybenzoic acid, highlighting the industrial relevance of this scaffold.[1] The methoxymethyl group, in particular, offers a unique combination of hydrogen bond accepting capability and lipophilicity compared to a simple methoxy or hydroxy group, making it a valuable substituent for structure-activity relationship (SAR) studies.[2]

This guide provides validated, research-grade protocols for the reliable synthesis of the 3-amino-4-(methoxymethyl)benzoic acid core and its conversion into essential derivatives for downstream applications in drug development and chemical biology.

Part I: Synthesis of the Core Scaffold: 3-Amino-4-(methoxymethyl)benzoic Acid

The synthesis of the target scaffold is not a trivial one-step process. It requires a strategic, multi-step approach to install the functional groups with the correct regiochemistry. The following retrosynthetic analysis outlines a logical pathway from commercially available starting materials.

Retrosynthetic Analysis & Strategy

The primary challenge is the ortho/para-directing nature of the substituents on the benzene ring. A direct functionalization of 4-(methoxymethyl)benzoic acid is complicated by the directing effects of the existing groups. A more robust strategy involves introducing a nitro group, which can later be reduced to the target amine. The methoxymethyl ether is best formed via a Williamson ether synthesis on a precursor alcohol. This leads to the following retrosynthetic pathway.

G target 3-Amino-4-(methoxymethyl)benzoic Acid step1 Nitro Reduction Saponification target->step1 intermediate1 Methyl 3-nitro-4-(methoxymethyl)benzoate step1->intermediate1 step2 Williamson Ether Synthesis intermediate1->step2 intermediate2 Methyl 4-(bromomethyl)-3-nitrobenzoate step2->intermediate2 step3 Radical Bromination intermediate2->step3 intermediate3 Methyl 4-methyl-3-nitrobenzoate step3->intermediate3 step4 Nitration Esterification intermediate3->step4 start p-Toluic Acid (4-Methylbenzoic Acid) step4->start

Caption: Retrosynthetic analysis for 3-amino-4-(methoxymethyl)benzoic acid.

Protocol 1: Multi-Step Synthesis of the Core Scaffold

This protocol details the forward synthesis based on the strategy above.

  • Rationale: The initial esterification protects the carboxylic acid from reacting with reagents in subsequent steps, such as those used for bromination.

  • Procedure:

    • Suspend p-toluic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methylbenzoate, which is often pure enough for the next step.

  • Rationale: The methyl and ester groups are ortho, para-directing. Nitration will primarily occur at the 3-position, ortho to the methyl group and meta to the ester.

  • Procedure:

    • Add methyl 4-methylbenzoate (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours until TLC indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain methyl 4-methyl-3-nitrobenzoate.

  • Rationale: N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for selectively brominating the benzylic position.

  • Procedure:

    • Dissolve methyl 4-methyl-3-nitrobenzoate (1.0 eq) in carbon tetrachloride or another suitable solvent.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

    • Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) for 2-4 hours.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude methyl 4-(bromomethyl)-3-nitrobenzoate can be purified by column chromatography.

  • Rationale: This classic SN2 reaction forms the desired methoxymethyl ether by displacing the bromide with sodium methoxide.

  • Procedure:

    • Prepare sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere.

    • Cool the sodium methoxide solution to 0 °C and add a solution of methyl 4-(bromomethyl)-3-nitrobenzoate (1.0 eq) in methanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to yield methyl 3-nitro-4-(methoxymethyl)benzoate.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine. The ester is then hydrolyzed (saponified) under basic conditions to yield the final carboxylic acid.

  • Procedure:

    • Dissolve methyl 3-nitro-4-(methoxymethyl)benzoate (1.0 eq) in methanol or ethyl acetate.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting amine ester in a mixture of THF/methanol/water.[3]

    • Add an excess of lithium hydroxide (LiOH, 3-5 eq) and stir at room temperature for 4-12 hours.[3]

    • Acidify the mixture carefully with 1N HCl to pH ~4-5, which will precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-amino-4-(methoxymethyl)benzoic acid.

Part II: Preparation of Key Derivatives

Once the core scaffold is synthesized, its carboxylic acid and amine functionalities can be readily modified. Esterification and amidation are two of the most common and vital transformations in medicinal chemistry.

Section A: Esterification Reactions

Ester derivatives are often synthesized to create prodrugs with improved bioavailability or to serve as protected intermediates for further synthesis.[4]

  • Principle: A classic equilibrium-driven reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The reaction is typically driven to completion by using a large excess of the alcohol.[5]

  • Procedure:

    • Suspend 3-amino-4-(methoxymethyl)benzoic acid (1.0 eq) in the desired alcohol (e.g., ethanol, 20-50 eq), which acts as both reagent and solvent.

    • Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.

    • Heat the mixture to reflux for 8-24 hours, monitoring by TLC.

    • Cool the reaction and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

  • Principle: A two-step, non-equilibrium process. The carboxylic acid is first activated by conversion to a highly reactive acid chloride, which then readily reacts with an alcohol. This method is suitable for sensitive or sterically hindered alcohols.[1]

  • Procedure:

    • Suspend 3-amino-4-(methoxymethyl)benzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Stir for 1-3 hours at room temperature.

    • In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in dry DCM.

    • Slowly add the freshly prepared acid chloride solution to the alcohol solution at 0 °C.

    • Stir for 2-6 hours, allowing the reaction to warm to room temperature.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.

Method Comparison: Esterification
Parameter Fischer Esterification
Reagents Alcohol (excess), H₂SO₄ (cat.)
Conditions High temperature (reflux)
Advantages Simple, inexpensive reagents.
Disadvantages Equilibrium reaction, requires excess alcohol, harsh conditions.
Section B: Amide Coupling Reactions

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry, used to build peptide backbones and link molecular fragments.[6] Modern methods rely on coupling reagents that activate the carboxylic acid in situ.

G acid R-COOH (Carboxylic Acid) intermediate Activated Intermediate (e.g., O-acylisourea) acid->intermediate + reagent Coupling Reagent (e.g., EDC, HATU) reagent->intermediate amide R-CONH-R' (Amide) intermediate->amide + amine R'-NH₂ (Amine) amine->amide

Caption: General mechanism of amide bond formation using coupling reagents.

  • Principle: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate reacts with the amine to form the amide. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and improve yields.

  • Procedure:

    • Dissolve 3-amino-4-(methoxymethyl)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in a dry, aprotic solvent like DMF or DCM.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

  • Principle: HATU is a highly efficient coupling reagent that generates a benzotriazole-based active ester, which is less prone to racemization and reacts rapidly with amines. It is often the reagent of choice for difficult couplings.[7]

  • Procedure:

    • Dissolve 3-amino-4-(methoxymethyl)benzoic acid (1.0 eq) in dry DMF.

    • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).

    • Add HATU (1.1 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

    • Add the desired amine (1.1 eq) to the activated mixture.

    • Stir at room temperature for 2-12 hours until the reaction is complete.

    • Perform an aqueous workup as described in Protocol 3.1.

    • Purify the product by column chromatography or recrystallization.

Method Comparison: Amide Coupling
Parameter EDC/HOBt Coupling
Reagent Class Carbodiimide
Byproducts Water-soluble urea
Efficiency Good to excellent
Advantages Cost-effective, common, water-soluble byproduct.
Disadvantages Can be slower, potential for side reactions without HOBt.

Safety Precautions

  • Acids/Bases: Concentrated sulfuric acid, nitric acid, and strong bases like sodium hydroxide and sodium methoxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Brominating Agents: NBS is a lachrymator and toxic. Handle with care in a fume hood.

  • Solvents: Many organic solvents (DCM, CCl₄, DMF) are volatile and have associated health risks. Avoid inhalation and skin contact.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no ignition sources nearby.

Conclusion

The 3-amino-4-(methoxymethyl)benzoic acid scaffold is a valuable building block for pharmaceutical research. The multi-step synthesis, while demanding, is robust and provides access to the core structure from simple precursors. Subsequent derivatization via well-established esterification and amide coupling protocols allows for the rapid generation of compound libraries for biological screening. The protocols detailed herein provide researchers with a reliable foundation for synthesizing these important molecules and their derivatives.

References

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.

  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap.

  • CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents.

  • 4-Amino-3-methoxybenzoic acid synthesis - ChemicalBook.

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem.

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC.

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI.

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

  • 3 Methoxy 4 methyl Benzoic Acid - Chemixl Intermediates Pvt. Ltd.

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent - ResearchGate.

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate.

  • 3: Esterification (Experiment) - Chemistry LibreTexts.

  • Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate - ResearchGate.

  • Amino-acid 4-methoxybenzyl esters - Journal of the Chemical Society C - RSC Publishing.

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.

Sources

Application

Synthetic routes for 4-substituted-3-nitrobenzoic acid scaffolds

Application Note: Precision Synthesis of 4-Substituted-3-Nitrobenzoic Acid Scaffolds Executive Summary The 4-substituted-3-nitrobenzoic acid motif is a "privileged scaffold" in medicinal chemistry, serving as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Substituted-3-Nitrobenzoic Acid Scaffolds

Executive Summary

The 4-substituted-3-nitrobenzoic acid motif is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for EGFR inhibitors (e.g., Gefitinib analogs), antibacterial agents, and heterobifunctional degraders (PROTACs). The ortho-relationship between the nitro group and the 4-substituent allows for subsequent reduction to 3,4-diaminobenzoic acid derivatives, precursors to benzimidazoles and quinazolines.

This guide provides a high-fidelity workflow for synthesizing this scaffold. We prioritize Nucleophilic Aromatic Substitution (SNAr) for library generation due to its modularity, while providing a robust Nitration protocol for bulk precursor synthesis.

Strategic Analysis: Route Selection

The synthesis hinges on the electronic properties of the benzene ring. The carboxylic acid (-COOH) and nitro (-NO2) groups are electron-withdrawing, making the ring highly deactivated but susceptible to nucleophilic attack at the 4-position, particularly when a halogen leaving group is present.

Pathway Logic
  • Route A: Direct Nitration (The "Scale-Up" Route). Best for generating the core starting material (e.g., 4-chloro-3-nitrobenzoic acid) from cheap commodity chemicals.

  • Route B: SNAr Diversification (The "Library" Route). Best for installing complex amines, alkoxides, or thiols at the 4-position.

Critical Decision Point: For SNAr, 4-Fluoro-3-nitrobenzoic acid is the superior substrate compared to the chloro-analog. The high electronegativity of fluorine lowers the energy of the LUMO at the ipso-carbon, accelerating the rate-determining step (formation of the Meisenheimer complex) by orders of magnitude [1].

G cluster_0 Route A: Precursor Synthesis cluster_1 Route B: Library Diversification Start 4-Chlorobenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Precursor 4-Chloro-3-nitro benzoic acid Nitration->Precursor PrecursorF 4-Fluoro-3-nitro benzoic acid Precursor->PrecursorF Halex (Optional) Meisenheimer Meisenheimer Complex PrecursorF->Meisenheimer Nucleophile (Nu:) Product 4-Substituted-3-nitro benzoic acid Meisenheimer->Product -F⁻

Figure 1: Strategic Disconnection. Route A establishes the nitro-core; Route B leverages the activation for diversification.

Protocol 1: Regioselective Nitration (Precursor Synthesis)

Objective: Synthesis of 4-chloro-3-nitrobenzoic acid from 4-chlorobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The -COOH directs meta, and the -Cl directs ortho.[1] These directing effects reinforce position 3.

Reagents & Equipment
ReagentEquiv.[2][3][4][5][6][7][8]Role
4-Chlorobenzoic Acid1.0Substrate
Fuming HNO31.5 - 2.0Electrophile Source
Conc. H2SO4SolventCatalyst/Dehydrating Agent
Ice/WaterExcessQuench
Step-by-Step Methodology
  • Setup: Place a 3-neck round-bottom flask equipped with a thermometer and addition funnel in an ice-salt bath. Cool to 0°C.

  • Dissolution: Add concentrated H2SO4 (5 mL per gram of substrate). Add 4-chlorobenzoic acid portion-wise with stirring. Note: The solid may not fully dissolve initially.

  • Nitration: Prepare a mixture of Fuming HNO3 and Conc. H2SO4 (1:1 v/v). Add this mixture dropwise to the reaction vessel.

    • Critical Control: Maintain internal temperature below 10°C . Exotherms above 20°C promote dinitration and oxidative byproducts [2].

  • Reaction: Allow the mixture to warm to Room Temperature (RT) slowly and stir for 3–4 hours.

  • Self-Validating Workup:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Observation: A white-to-pale-yellow precipitate must form. If no solid forms, the product is likely solubilized (check pH) or the reaction failed.

  • Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH ~7). Recrystallize from Ethanol/Water if high purity is required.[1]

Protocol 2: SNAr Diversification (The "Workhorse" Method)

Objective: Coupling of 4-fluoro-3-nitrobenzoic acid with a secondary amine (e.g., Morpholine). Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex.[9]

Reagents & Equipment
ReagentEquiv.[2][3][4][5][6][7][8]Role
4-Fluoro-3-nitrobenzoic Acid1.0Electrophile
Amine (e.g., Morpholine)1.1 - 1.2Nucleophile
DIPEA (Hünig's Base)2.5Base (Neutralizes COOH + scavenges HF)
DMF or DMSOSolventPolar Aprotic Solvent
Step-by-Step Methodology
  • Preparation: Dissolve 4-fluoro-3-nitrobenzoic acid in DMF (0.5 M concentration).

  • Base Addition: Add DIPEA (2.5 eq).

    • Why? The first equivalent of base converts the carboxylic acid (-COOH) to the carboxylate (-COO⁻). The carboxylate is electron-donating (via induction), which slightly deactivates the ring, but the strong electron-withdrawing nature of the -NO2 group overcomes this [3].

  • Nucleophile Addition: Add the amine (1.1 eq).

  • Reaction: Stir at 60°C for 4–6 hours.

    • Monitoring: Monitor by LCMS. The Fluorine displacement is usually clean.

    • Visual Cue: The solution often deepens in color (yellow to orange) due to the extended conjugation of the amino-nitro system.

  • Workup (Precipitation Method):

    • Dilute the reaction mixture with water (5x volume).

    • Acidification: Slowly add 1M HCl until pH ~3–4.

    • Self-Validation: The product (now the free acid) should precipitate out of solution. Filter and wash with water.

    • Alternative: If the product is amphoteric or water-soluble, extract with Ethyl Acetate/n-Butanol.

SNAr_Workflow Start Start: 4-Fluoro-3-nitrobenzoic acid + Amine + DIPEA Heat Heat to 60°C (4-6h) Start->Heat Check LCMS Check: SM consumed? Heat->Check Check->Heat No Quench Dilute with H2O Acidify to pH 3 Check->Quench Yes Precipitate Does Solid Form? Quench->Precipitate Filter Filter & Wash (Final Product) Precipitate->Filter Yes Extract Extract with EtOAc/BuOH Precipitate->Extract No

Figure 2: Decision logic for SNAr workup. Acidification is the critical step to recover the benzoic acid product.

Downstream Utility: Nitro Reduction

To access the aniline (e.g., for amide coupling), the nitro group must be reduced.

  • Standard: H2 (1 atm), 10% Pd/C, MeOH. (Cleanest, but incompatible with S- or Halogen-containing ligands).

  • Chemoselective: Iron powder (5 eq), NH4Cl, EtOH/H2O, 70°C. (Preserves halogens).

  • Protocol Note: Aminobenzoic acids are zwitterionic. Upon workup, ensure the pH is adjusted to the isoelectric point (~pH 6) to maximize precipitation, or use an organic extraction at neutral pH.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Nitration: Dark/Black reaction mixture Oxidative decomposition due to high temp.Keep T < 10°C during addition. Ensure acid quality.
Nitration: Dinitration observed Excess HNO3 or high temp.Reduce HNO3 equivalents to 1.1. Cool reaction.[1][6]
SNAr: Low Conversion Carboxylate deactivation.Increase temperature to 80-100°C. Switch from Cl-substrate to F-substrate.
SNAr: No precipitate on acidification Product is water soluble (zwitterion).Do not filter. Extract aqueous layer with n-Butanol or EtOAc.
SNAr: Hydrolysis of F/Cl to OH Hydroxide competition.Ensure solvents are dry. Use DIPEA instead of inorganic bases (NaOH/KOH).

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews, 49(2), 273-412. Link (Classic review establishing F >> Cl rate in SNAr).

  • BenchChem Protocols. (2025). Identification of byproducts in the nitration of 4-chlorobenzoic acid derivatives. Link (General procedure validation).

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on 4-Fluoro-3-nitrobenzoic Acid: A Practical Guide. Organic Process Research & Development.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Molecules. Link (Mechanistic insight into Meisenheimer stability).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Link (Educational resource for mechanism verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Methoxymethyl)-3-nitrobenzoic acid

The following technical support guide provides a comprehensive protocol for the purification of 4-(Methoxymethyl)-3-nitrobenzoic acid . This guide is designed for organic chemists and process engineers, focusing on the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide provides a comprehensive protocol for the purification of 4-(Methoxymethyl)-3-nitrobenzoic acid . This guide is designed for organic chemists and process engineers, focusing on the specific physicochemical properties of nitro-substituted benzoic acids and benzyl ether stability.

Case ID: PUR-NMBA-04 Status: Active Molecule Class: Nitrobenzoic Acid Derivative / Benzyl Ether Primary Technique: Recrystallization (Solvent-Anti-solvent)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

4-(Methoxymethyl)-3-nitrobenzoic acid is a functionalized aromatic intermediate often used in the synthesis of pharmaceutical APIs (e.g., kinase inhibitors or receptor antagonists). Its purification presents two specific challenges:

  • Regioisomer Contamination: Nitration of 4-(methoxymethyl)benzoic acid typically yields the 3-nitro isomer (major) but can produce trace 2-nitro species.

  • Ether Stability: The methoxymethyl group is a benzyl ether equivalent. While stable to bases and oxidizers, it is susceptible to cleavage under strongly acidic conditions at high temperatures. Avoid strong mineral acids (HCl, H₂SO₄) during recrystallization.

Physical Property Profile (Reference)
PropertyDescription
Appearance Off-white to pale yellow crystalline solid.
Solubility (Cold) Insoluble in water, hexanes. Sparingly soluble in cold ethanol.
Solubility (Hot) Soluble in ethanol, methanol, ethyl acetate, acetone.
pKa ~3.4–3.6 (Acidic due to electron-withdrawing nitro group).
Melting Point Expected range: 135–145°C (Structure-dependent; analogous to 3-nitrobenzoic acid derivatives).

Standard Operating Procedure (SOP)

Method: Mixed-Solvent Recrystallization (Ethanol / Water) Rationale: The high polarity of the nitro group makes ethanol an excellent solvent. Water acts as the anti-solvent to induce crystallization upon cooling, maximizing yield while rejecting polar inorganic salts and more soluble organic impurities.

Reagents Required[1][3][8][9][10][12]
  • Solvent A: Ethanol (95% or Absolute)[1]

  • Solvent B: Deionized Water (Anti-solvent)

  • Activated Carbon: (Optional, for colored impurities)

Step-by-Step Protocol
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of Solvent A (Ethanol) .

    • Heat to boiling on a hot plate/stirrer.

    • Note: If the solid does not dissolve, add Ethanol in small aliquots (1-2 mL) until a clear solution is obtained at boiling.

  • Decolorization (Conditional):

    • If the solution is dark orange/brown, remove from heat, let cool slightly, and add activated carbon (1-5% w/w).

    • Boil for 2-5 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper to remove carbon.

  • Crystallization:

    • Return the filtrate to a boil.

    • Slowly add Solvent B (Water) dropwise until a persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just clear the turbidity.

    • Remove from heat and allow the flask to cool to room temperature undisturbed .

    • Critical: Slow cooling promotes the formation of pure, well-defined crystals and prevents the inclusion of impurities.

  • Harvesting:

    • Once at room temperature, cool the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration.[2]

    • Wash the filter cake with cold Ethanol/Water (1:1 mixture).

  • Drying:

    • Dry in a vacuum oven at 40-50°C.

    • Warning: Do not exceed 60°C to prevent thermal degradation or ether cleavage.

Visual Workflows

A. Recrystallization Process Flow

RecrystallizationWorkflow Start Start: Crude Solid Dissolve Dissolve in Boiling Ethanol Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes AddWater Add Water (Anti-solvent) until turbid CheckColor->AddWater No Carbon->AddWater ClearTurbidity Add Ethanol drops to clear AddWater->ClearTurbidity Cool Slow Cool to RT, then Ice Bath ClearTurbidity->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH/Water (1:1) Filter->Wash Dry Vacuum Dry < 50°C Wash->Dry

Figure 1: Decision-based workflow for the recrystallization of nitrobenzoic acid derivatives.

Troubleshooting Guide

Symptom: "Oiling Out" (Liquid-Liquid Phase Separation)

Observation: Instead of crystals, oily droplets form at the bottom of the flask upon cooling. Root Cause: The solution temperature dropped below the "spinodal decomposition" point before the crystallization point, often due to high impurity levels or cooling too rapidly. Corrective Action:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add a small amount of Ethanol (Solvent A) to change the composition.

  • Seed: Cool very slowly and add a "seed crystal" of pure product at the cloud point.

Symptom: Low Yield

Observation: Very few crystals form even after ice cooling. Root Cause: Too much solvent was used (solution not saturated), or the compound is too soluble in the ethanol/water mix. Corrective Action:

  • Concentrate: Evaporate 20-30% of the solvent volume on a rotary evaporator.

  • Adjust Ratio: Add more water (Solvent B) cautiously to decrease solubility.

  • pH Adjustment: Ensure the pH is acidic (pH ~2-3). If the pH is high, the compound may be in its salt form (benzoate), which is water-soluble. Add dilute HCl if necessary (cautiously).

Symptom: Colored Impurities Persist

Observation: Crystals are yellow/orange instead of off-white. Root Cause: Nitro compounds often contain colored phenolic or oxidation byproducts. Corrective Action:

  • Repeat Carbon Treatment: Perform a second recrystallization with fresh activated carbon.

  • Solvent Switch: Try recrystallizing from Ethyl Acetate / Hexanes . Some non-polar colored impurities are better removed in the hexane mother liquor.

B. Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Problem Oiling Oiling Out Problem->Oiling Yield Low Yield Problem->Yield Color Colored Impurities Problem->Color FixOil 1. Reheat 2. Add Ethanol 3. Seed Crystal Oiling->FixOil FixYield 1. Evaporate Solvent 2. Check pH (Acidify) 3. Add more Water Yield->FixYield FixColor 1. Activated Carbon 2. Switch to EtOAc/Hexane Color->FixColor

Figure 2: Rapid response decision tree for common purification failures.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone instead of Ethanol? A: Yes. Acetone is a good alternative solvent. However, acetone/water mixtures can sometimes be more prone to "oiling out" with nitro compounds than ethanol/water. If using acetone, ensure you do not boil off the solvent too quickly, as it is more volatile.

Q2: Is the methoxymethyl group stable to heating? A: The methoxymethyl (MOM) ether is generally stable to heat under neutral or basic conditions. However, it is acid-labile . Do not recrystallize from strong acids (like 1M HCl) or heat the solid in the presence of acidic catalysts, as this will cleave the ether to form the alcohol and formaldehyde [1].

Q3: How do I distinguish the product from the 4-(methoxymethyl)benzoic acid starting material? A:

  • Melting Point: The nitro group typically raises the melting point significantly compared to the non-nitrated precursor.

  • TLC: Run a Thin Layer Chromatography plate (50% EtOAc/Hexane). The nitro compound will be less polar (higher Rf) than the starting material due to internal hydrogen bonding and reduced basicity of the carboxylate.

Q4: My crystals are "fluffy" and hard to filter. What should I do? A: This indicates rapid precipitation.[1] Re-dissolve the crystals and allow the solution to cool much more slowly (wrap the flask in a towel to insulate it). Slow cooling produces larger, denser prisms that filter easily [2].

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (Detailed stability data for Methoxymethyl ethers).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for recrystallization of aromatic acids).

  • Zhang, X., et al. (2014). "The solubility of 3-nitrobenzoic acid in seven solvents." Journal of Chemical & Engineering Data. (Solubility data for nitrobenzoic acid analogues).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Nitration of Methoxymethylbenzene

Welcome to the technical support center for the nitration of methoxymethylbenzene (anisole). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this cruc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of methoxymethylbenzene (anisole). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial electrophilic aromatic substitution reaction. Here, we will delve into the common challenges encountered during the nitration of this activated aromatic system and provide in-depth, evidence-based solutions to minimize side reactions and maximize the yield of your desired mononitrated product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations grounded in reaction mechanisms and practical, step-by-step protocols.

Q1: My reaction is producing a significant amount of dinitro- and trinitro-methoxymethylbenzene. How can I improve the selectivity for mononitration?

A1: Polysubstitution is a frequent challenge due to the activating nature of the methoxy group. Here’s how to address it:

The methoxy group is a strong activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[1] This heightened reactivity can easily lead to multiple nitration events. To favor mononitration, we need to carefully control the reaction conditions to moderate the reactivity.

Core Principles for Control:

  • Temperature: Nitration is an exothermic reaction.[2] Lowering the reaction temperature decreases the overall reaction rate, allowing for greater control and reducing the likelihood of subsequent nitrations.

  • Nitrating Agent Concentration: The concentration of the active electrophile, the nitronium ion (NO₂⁺), is a key factor. By using a less potent nitrating mixture or a stoichiometric amount of the nitrating agent, we can limit the extent of reaction.

  • Reaction Time: Prolonged exposure to the nitrating agent increases the probability of polysubstitution.

Troubleshooting Protocol: Optimizing for Mononitration

  • Temperature Control is Critical:

    • Maintain the reaction temperature at or below 0-5 °C using an ice-salt bath.[3][4] This is the single most effective parameter for controlling polysubstitution.

    • Slow, dropwise addition of the nitrating agent to the methoxymethylbenzene solution allows for better heat dissipation.[3][4]

  • Choice and Stoichiometry of Nitrating Agent:

    • Standard Nitrating Mixture (HNO₃/H₂SO₄): This is a very strong nitrating agent.[5][6] To moderate its reactivity:

      • Use a precise 1:1 molar ratio of nitric acid to methoxymethylbenzene.

      • Consider diluting the sulfuric acid slightly, though this can also decrease the rate of nitronium ion formation.[7]

    • Alternative, Milder Nitrating Agents: For highly sensitive substrates, consider alternatives to the potent nitric acid/sulfuric acid mixture. Options include:

      • Nitric acid in acetic anhydride: This generates acetyl nitrate, a milder nitrating agent.

      • Metal nitrates (e.g., Bi(NO₃)₃·5H₂O) in aprotic solvents: These can offer improved selectivity.[8]

Data Point: Even at 50°C, the nitration of benzene can lead to the formation of 1,3-dinitrobenzene.[6][9] Given that methoxymethylbenzene is significantly more reactive, the need for stringent temperature control is even more pronounced.[1]

Q2: I'm observing a dark, tar-like substance in my reaction flask and my yield is low. What's causing this and how can I prevent it?

A2: The formation of tarry byproducts is often due to oxidation of the electron-rich aromatic ring.

The methoxy group makes the benzene ring highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration.[3][10] Concentrated nitric acid is a powerful oxidizing agent.

Key Factors Leading to Oxidation:

  • Elevated Temperatures: Higher temperatures significantly accelerate oxidation side reactions.

  • Excess Nitrating Agent: An excess of nitric acid increases the oxidative potential of the reaction mixture.

  • Presence of Nitrous Acid: Nitrous acid (HNO₂), often present as an impurity in nitric acid, can catalyze oxidative processes.[11][12]

Mitigation Strategies:

  • Strict Temperature Control: As with polysubstitution, maintaining a low temperature (0-5 °C) is crucial to minimize oxidation.

  • Controlled Addition of Reagents: Add the nitrating agent slowly and sub-surface if possible to ensure rapid mixing and prevent localized "hot spots" where oxidation can initiate.

  • Use of High-Purity Reagents: Employ fresh, high-purity nitric acid to minimize the concentration of nitrous acid.

  • Addition of a Nitrous Acid Scavenger: In some cases, the addition of a small amount of urea to the reaction mixture can help to remove traces of nitrous acid.

Experimental Workflow for Minimizing Oxidation:

G cluster_reaction Reaction cluster_quench Work-up start Cool Methoxymethylbenzene in Sulfuric Acid to 0-5 °C add Add Nitrating Mixture Dropwise to Substrate start->add nitrating_mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) separately and cool to 0-5 °C nitrating_mix->add monitor Monitor Temperature Continuously add->monitor stir Maintain Vigorous Stirring monitor->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench isolate Isolate Product (Filtration or Extraction) quench->isolate

Caption: Workflow for controlled nitration to minimize side reactions.

Q3: My product is a mixture of ortho- and para-nitro isomers. How can I improve the regioselectivity of the reaction?

A3: The methoxy group is an ortho-, para-director. While achieving complete selectivity for one isomer is challenging, the ortho:para ratio can be influenced by several factors.

The directing effect of the methoxy group is a fundamental principle of electrophilic aromatic substitution. However, the steric hindrance of the methoxy group can influence the accessibility of the ortho positions.

Factors Influencing the Ortho:Para Ratio:

  • Reaction Temperature: Generally, lower temperatures tend to favor the para isomer due to its greater thermodynamic stability.

  • Solvent and Acidity: The nature of the reaction medium can affect the solvation of the transition states leading to the ortho and para products, thereby influencing the isomer ratio.[13][14]

  • Catalyst System: The use of solid acid catalysts, such as zeolites, can provide shape selectivity, favoring the formation of the less sterically hindered para isomer.[15][16]

Strategies for Enhancing Para-Selectivity:

  • Low-Temperature Nitration: Performing the reaction at the lowest practical temperature (e.g., -10 to 0 °C) can increase the proportion of the para isomer.

  • Alternative Nitrating Systems:

    • Nitration with HNO₃ over solid acid catalysts: Catalysts like PO₄/MoO₃/SiO₂ have been shown to improve selectivity for 4-nitroanisole.[13]

    • Zeolite-mediated nitration: Zeolites with specific pore sizes can sterically hinder the formation of the ortho isomer, leading to a higher para ratio.[15][16]

  • Solvent Effects: While less common for standard nitrations, exploring different solvent systems can sometimes alter the isomer distribution.

Table 1: Effect of Nitrating System on Isomer Distribution (Illustrative)

Nitrating SystemTemperature (°C)Ortho:Para Ratio (Approximate)
HNO₃/H₂SO₄251.8 : 0.7[14]
HNO₃/H₂SO₄0Lower ortho proportion
HNO₃/Zeolite70-90Predominantly para[15]
65% HNO₃ with PO₄/MoO₃/SiO₂Room Temp1 : 3 (approx. 74% para)[13]
Q4: I'm concerned about ipso-substitution. Is this a significant side reaction and how can I avoid it?

A4: Ipso-nitration, where the nitro group attacks the carbon atom bearing the methoxy group, is a potential side reaction, particularly with highly activated systems. [17][18]

This can lead to the formation of byproducts like quinones after subsequent reactions of the ipso-intermediate.[19]

Conditions Favoring Ipso-Nitration:

  • Highly Activated Rings: The presence of multiple electron-donating groups increases the likelihood of ipso-attack.

  • Specific Nitrating Agents: Certain nitrating systems may have a higher propensity for ipso-nitration.

Minimizing Ipso-Substitution:

  • The same conditions that minimize polysubstitution and oxidation (low temperature, controlled addition of reagents) will also generally suppress ipso-nitration.

  • Careful monitoring of the reaction by techniques like TLC or LC-MS can help detect the formation of unusual byproducts that may arise from ipso-attack.

Frequently Asked Questions (FAQs)

Q: What are the essential safety precautions for nitration reactions?

A: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids.[3][4][10]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, and a face shield. A chemical-resistant lab coat is also essential.[10]

  • Fume Hood: All work must be conducted in a well-ventilated fume hood.[10]

  • Temperature Control: Never let the reaction temperature rise uncontrollably, as this can lead to a runaway reaction.[10]

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice with stirring.[4][20] Never add water directly to the concentrated acid mixture.

Q: How do I effectively separate the ortho and para isomers after the reaction?

A: Separating ortho and para isomers can be challenging due to their similar physical properties.[20]

  • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional recrystallization can be an effective method. This may require multiple cycles.[20]

  • Column Chromatography: This is a very common and effective method for separating isomers. Silica gel is typically used as the stationary phase, with a non-polar eluent system (e.g., hexane/ethyl acetate).[21]

  • Supercritical Fluid Extraction: For industrial applications, separation using supercritical fluids like CO₂ can be an option.[22]

Q: Can I perform the nitration of methoxymethylbenzene with only nitric acid?

A: Yes, it is possible to nitrate anisole with nitric acid alone, even with dilute nitric acid.[11][12] However, the reaction is often catalyzed by the presence of nitrous acid.[11][12] The use of sulfuric acid as a co-reagent generates the highly electrophilic nitronium ion (NO₂⁺), which significantly increases the reaction rate.[5][23][24] For a controlled and efficient laboratory-scale synthesis, the mixed acid (HNO₃/H₂SO₄) method is generally preferred.

Reaction Mechanism Overview

G cluster_step1 Step 1: Generation of the Electrophile (Nitronium Ion) cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization HNO₃ HNO₃ H₂O⁺-NO₂ H₂O⁺-NO₂ HNO₃->H₂O⁺-NO₂ + H₂SO₄ NO₂⁺ NO₂⁺ H₂O⁺-NO₂->NO₂⁺ - H₂O + HSO₄⁻ Anisole Anisole Sigma Complex Sigma Complex Anisole->Sigma Complex + NO₂⁺ Product + H₂SO₄ Product + H₂SO₄ Sigma Complex->Product + H₂SO₄ + HSO₄⁻

Caption: The three-step mechanism for electrophilic nitration.

References

  • Chemistry 210 Experiment 10. (2012, November 14). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate.
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. RSC Education. Available at: [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. Available at: [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.).
  • ipso-Nitration at an aromatic methoxy-group. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • Controlled nitration of anisole over HNO3/PO4/MoO3/SiO2/solvent systems. (2025, August 5). ResearchGate. Available at: [Link]

  • Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Can anisole be nitrated only with nitric acid? (2022, June 10). Chemistry Stack Exchange. Available at: [Link]

  • Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. (2023, September 5). Organic and Pharmaceutical Chemistry Journal. Available at: [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Available at: [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024, May 14). Frontiers. Available at: [Link]

  • Ipso nitration in organic synthesis. (2025, July 8). PMC - NIH. Available at: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). Scientific Research Publishing. Available at: [Link]

  • Regioselective nitration of aromatic substrates in zeolite cages. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Recent advances in ipso-nitration reactions. (n.d.). Semantic Scholar. Available at: [Link]

  • Isomer separation by CPC chromatography. (n.d.). RotaChrom. Available at: [Link]

  • A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
  • Electrophilic Substitution Mechanism | The Nitration of Benzene. (2023, December 4). YouTube. Available at: [Link]

  • Site-Selective Nitration of Aryl Germanes at Room Temperature. (2023, September 26). PMC. Available at: [Link]

  • Nitration of Methyl Benzoate. (n.d.).
  • Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthetic Protocols for Aromatic Nitration: A Review. (n.d.). ResearchGate. Available at: [Link]

  • Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. (2016, November 15). PubMed. Available at: [Link]

  • A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. (2023, March 31). European Journal of Chemistry. Available at: [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). YouTube. Available at: [Link]

  • Nitration of Benzene and Methylbenzene. (2023, January 22). Chemistry LibreTexts. Available at: [Link]

  • Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts. Available at: [Link]

  • nitration of benzene and methylbenzene. (n.d.). Chemguide. Available at: [Link]

  • nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • Process for separating isomeric mixtures. (n.d.). Google Patents.
  • Nitration of Benzene. (2024, January 24). Chemistry Steps. Available at: [Link]

  • Oxidation and nitration study of methoxy dibenzofluorene. (n.d.). ResearchGate. Available at: [Link]

  • Mechanochemical Nitration of Organic Compounds. (2021, July 27). DTIC. Available at: [Link]

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Troubleshooting

Storage stability of 4-(Methoxymethyl)-3-nitrobenzoic acid powder

Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the storage, handling, and stability of 4-(Methoxymethyl)-3-nitrobenzoic acid powder. As a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the storage, handling, and stability of 4-(Methoxymethyl)-3-nitrobenzoic acid powder. As a key intermediate in complex organic synthesis, maintaining the chemical integrity of this reagent is paramount to ensuring reproducible and successful experimental outcomes. This document synthesizes data from analogous chemical structures and established principles of chemical stability to provide best practices and troubleshooting advice. While specific stability data for this exact compound is not widely published, the principles governing substituted nitrobenzoic acids are well-established and form the basis of these recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling and storage of 4-(Methoxymethyl)-3-nitrobenzoic acid.

Q1: What are the optimal storage conditions for 4-(Methoxymethyl)-3-nitrobenzoic acid powder?

A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] The general recommendation for related stable, solid organic compounds is ambient room temperature. To prevent potential degradation, it is crucial to protect the substance from moisture, light, and high temperatures.[4][5]

Q2: Is this compound sensitive to light?

A: Yes, there is a strong scientific basis to assume photosensitivity. Aromatic nitro compounds, in general, are susceptible to photolytic degradation, which can involve photoreduction of the nitro group.[6] Therefore, storage in an amber or opaque container is strongly recommended to prevent degradation induced by UV or visible light.

Q3: What is the expected shelf life?

A: Under the recommended storage conditions, the compound is expected to be stable for an extended period.[1] However, without specific long-term stability data, we recommend re-analyzing the material's purity after one year or if any physical changes are observed.

Q4: What are the visible signs of degradation?

A: Degradation may be indicated by a change in the physical appearance of the powder. Key signs include:

  • Color Change: A shift from its typical off-white or pale-yellow appearance to a more pronounced yellow or brown color.

  • Clumping: The formation of clumps or a sticky texture, often indicating moisture absorption.

  • Melting Point Depression: A significant lowering and broadening of the melting point range compared to the specification of a pure sample.

Q5: What substances are incompatible with 4-(Methoxymethyl)-3-nitrobenzoic acid?

A: The compound should be kept away from strong bases and strong oxidizing agents.[1][7] As a carboxylic acid, it will react with bases in an exothermic neutralization reaction.[8] Strong oxidizing agents could potentially react with the methoxymethyl group or other parts of the molecule.

Section 2: Troubleshooting Guide

This guide helps diagnose and resolve common issues that may arise during the use of 4-(Methoxymethyl)-3-nitrobenzoic acid, particularly those related to storage stability.

Observed Problem Potential Root Cause (Stability-Related) Recommended Action & Rationale
Inconsistent or new peaks in HPLC/LC-MS analysis. The compound has started to degrade due to improper storage (exposure to light, heat, or moisture), leading to the formation of impurities.1. Quarantine the Lot: Immediately cease use of the suspect material. 2. Verify Storage Conditions: Confirm that the material was stored according to the recommendations in the table below. 3. Re-analyze: Test a freshly opened sample from a different, properly stored container if available. 4. Justification: This validates whether the issue is isolated to a specific container or a systemic storage problem.
The powder, originally off-white, now appears yellow or brownish. This is a classic indicator of photodegradation or thermal stress. Aromatic nitro compounds are known to form colored byproducts upon decomposition.[6]1. Discontinue Use: For high-purity applications (e.g., drug development), the material should be considered compromised and disposed of according to local regulations. 2. Review Storage Protocol: Ensure all stock is kept in amber vials or in a dark cabinet. Avoid storing near heat sources like ovens or equipment vents. 3. Justification: Purity is critical; using degraded material can compromise reaction yields and introduce unknown impurities into your synthesis.
The powder is clumpy, sticky, or difficult to weigh accurately. The material has likely absorbed moisture from the atmosphere (hygroscopicity). While not a direct sign of chemical decomposition, the presence of water can impact reaction stoichiometry and potentially catalyze hydrolysis over long periods.1. Dry the Material (with caution): If the material is urgently needed and purity is less critical, it can be dried in a vacuum oven at a low temperature (e.g., 40-50 °C). Note that this may not remove all degradation products. 2. Implement Desiccation: Store all new and existing stock in a desiccator or a controlled low-humidity environment. 3. Justification: Ensuring the material is anhydrous is crucial for many organic reactions where water is an interfering species.
A well-established synthesis reaction is failing or producing unexpected byproducts. The purity of the starting material is below the required specification due to degradation. The impurities are participating in side reactions.1. Confirm Purity: Before use, run a quick purity check (e.g., TLC, melting point, or HPLC) on the starting material. 2. Use a New Batch: If purity is confirmed to be low, open a new, properly stored container of the reagent. 3. Justification: Verifying the integrity of all starting materials is a fundamental principle of good laboratory practice (GLP) and is essential for troubleshooting reaction failures.

Section 3: Scientific & Technical Deep Dive

Chemical Stability Profile

4-(Methoxymethyl)-3-nitrobenzoic acid, like other nitrobenzoic acids, is generally a chemically stable product under standard ambient conditions.[3] Its structure contains three key functional groups that dictate its stability: the carboxylic acid, the aromatic nitro group, and the methoxymethyl ether linkage. While robust, each of these sites presents a potential vulnerability under specific stress conditions.

Potential Degradation Pathways

Forced degradation studies on related molecules provide a framework for understanding how this compound might decompose.[6][9] The primary environmental factors to consider are heat, light, and humidity.

  • Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, although this typically requires significant heat.[10] The presence of the electron-withdrawing nitro group can influence the thermal stability of the molecule. Dry heat can accelerate various chemical reactions, including rearrangements and bond cleavage.[6]

  • Photodegradation: This is a significant risk for nitroaromatic compounds.[6] Exposure to light, particularly in the UV spectrum, can induce the photoreduction of the nitro group to nitroso or amino functionalities, leading to a cascade of colored impurities.

  • Hydrolytic Degradation: While the solid powder is less susceptible, the methoxymethyl group's ether linkage could be liable to hydrolysis under strongly acidic or basic conditions, especially in solution, yielding a hydroxymethyl analogue.

  • Oxidative Degradation: While generally stable to air, interaction with strong oxidizing agents could lead to decomposition.

Diagram 1: Key stress factors and potential degradation sites.

Section 4: Experimental Protocols & Data

Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Ambient Room Temperature (15-25 °C)Avoids thermal degradation. Storing below +30°C is a general guideline for related nitrobenzoic acids.
Atmosphere Store under a dry, inert atmosphere if possible.Minimizes contact with moisture and oxygen, preventing hydrolysis and potential long-term oxidation.
Light Store in a dark place, using an amber or opaque container.Prevents light-induced degradation (photolysis), a known issue for nitroaromatic compounds.[6]
Container Tightly sealed, suitable for chemical powders.Prevents contamination and moisture ingress.[1][2]
Incompatibilities Segregate from strong bases and strong oxidizing agents.Prevents hazardous or violent reactions.[1][7]
Protocol 1: Visual and Physical Assessment of Incoming Material
  • Documentation: Upon receipt, log the date, batch number, and initial appearance.

  • Visual Inspection: Check that the powder is free-flowing and consistent in color (typically off-white to pale yellow). Note any discoloration or clumping.

  • Container Seal: Ensure the container seal is intact. A broken seal may indicate prior exposure to the atmosphere.

  • Melting Point (Optional but Recommended): Determine the melting point of a small sample. Compare it to the Certificate of Analysis (CoA). A broad or depressed melting point is a strong indicator of impurity.

  • Quarantine: If any of the above checks fail, quarantine the material and contact the supplier for technical support.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for a stability-indicating HPLC method. Method development and validation are required for specific applications. HPLC is a cornerstone technique for stability testing due to its ability to separate and quantify both the active ingredient and its degradation products.[11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-(Methoxymethyl)-3-nitrobenzoic acid powder.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

    • Compare the chromatogram to a reference standard or a previously analyzed batch to identify any new impurity peaks.

G start Receive/Retrieve Sample visual Visual Inspection (Color, Clumping) start->visual physical Physical Tests (e.g., Melting Point) visual->physical hplc Purity Analysis (HPLC Protocol) physical->hplc compare Compare Results to Specification / Reference hplc->compare accept Accept for Use compare->accept Pass reject Reject & Quarantine compare->reject Fail

Diagram 2: Experimental workflow for assessing powder stability.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharma Manufacturing. Available from: [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Available from: [Link]

  • NITROBENZOIC ACID. Ataman Kimya. Available from: [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55. Available from: [Link]

  • 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. (2015, September 04). Labogens. Available from: [Link]

  • Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst (RSC Publishing). Available from: [Link]

  • Piestrzyńska, M., & Rynkowski, J. (2001). Chromatographic separations of aromatic carboxylic acids. Acta Chromatographica, 11, 25-45. Available from: [Link]

  • MSDS of 4-(methylamino)-3-nitrobenzoic acid. (2012, December 07). Capot Chemical. Available from: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2025, August 06). ResearchGate. Available from: [Link]

  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. (2024, June 20). Taylor & Francis. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. Available from: [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Available from: [Link]

  • Degradation pathways for 4-nitrotoluene. Aerobic partial reduction rout... ResearchGate. Available from: [Link]

  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. PubChem - NIH. Available from: [Link]

  • 4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640. PubChem - NIH. Available from: [Link]

  • Hydrothermal stability of aromatic carboxylic acids | Request PDF. (2025, August 10). ResearchGate. Available from: [Link]

  • Chemotaxis and biodegradation of 3-methyl- 4-nitrophenol by Ralstonia sp. SJ98. (2000, August 18). PubMed. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Analysis Guide: Nitro vs. Carboxylic Acid Groups in Benzoate Derivatives

Topic: FTIR Analysis of Nitro and Carboxylic Acid Groups in Benzoate Derivatives Content Type: Publish Comparison Guide Executive Summary In the structural characterization of benzoate derivatives—specifically nitrobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Analysis of Nitro and Carboxylic Acid Groups in Benzoate Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the structural characterization of benzoate derivatives—specifically nitrobenzoic acids—Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, definitive fingerprinting tool.[1] For researchers in drug development and organic synthesis, distinguishing between the nitro group (


)  and the carboxylic acid group (

)
is critical, as both moieties exhibit strong absorbance in overlapping regions of the mid-IR spectrum (1800–1000

).[2]

This guide provides a technical comparison of the vibrational signatures of these functional groups, supported by experimental protocols for sample preparation and data interpretation.

Theoretical Background: Vibrational Modes

The differentiation of these groups relies on understanding their specific dipole moment changes during vibration.

  • Carboxylic Acid (

    
    ):  The carbonyl (
    
    
    
    ) bond is highly polarized, yielding a strong dipole change and an intense peak.[2] The hydroxyl (
    
    
    ) group, capable of strong hydrogen bonding, produces a broad, distinctive band due to the distribution of hydrogen-bonded states (dimers).
  • Nitro Group (

    
    ):  The nitrogen-oxygen bonds exist in resonance.[2] Consequently, they do not show a pure single or double bond character but rather an intermediate bond order. This results in two distinct stretching vibrations: Asymmetric  (higher energy) and Symmetric  (lower energy).[2][3]
    
Comparative Analysis: Spectral Fingerprints

The following table summarizes the diagnostic peaks required to confirm the presence of both groups in a benzoate scaffold (e.g., 4-nitrobenzoic acid).

Table 1: Diagnostic FTIR Peaks for Nitro and Carboxyl Groups
Functional GroupVibrational ModeWavenumber (

)
IntensityPeak ShapeNotes
Carboxylic Acid O-H Stretch 3300 – 2500 MediumVery BroadCentered ~3000

.[2][4][5] Often overlaps C-H stretches. Characteristic "hairy" beard shape due to dimers.
C=O Stretch 1725 – 1680 StrongSharpConjugation with the benzene ring lowers frequency (vs. 1760

for non-conjugated).[2] Dimer formation lowers it further.
C-O Stretch 1320 – 1210 StrongSharpCoupled vibration; useful for confirmation but less diagnostic than C=O.[2]
O-H Bend 950 – 910 MediumBroadOut-of-plane bending; characteristic of dimers.[2]
Nitro Group N-O Asymmetric 1550 – 1500 StrongSharpPrimary diagnostic peak for nitro groups.[2]
N-O Symmetric 1360 – 1290 StrongSharpOften overlaps with C-O stretches or C-H bends; must be paired with the asymmetric peak for confirmation.
Aromatic Ring C=C Stretch 1600 – 1450 Med-StrongSharpUsually 2-3 bands confirming the benzoate core.[2]
C-H Stretch 3100 – 3000 WeakSharpJust above 3000

; distinct from alkyl C-H (<3000

).[2]

Critical Insight: In para-substituted benzoates (e.g., 4-nitrobenzoic acid), the conjugation between the nitro group and the ring can shift the asymmetric N-O stretch to slightly lower wavenumbers (e.g., ~1520


) compared to aliphatic nitro compounds.[2]
Experimental Protocol: Sample Preparation

The choice of sampling technique significantly impacts the resolution of the broad O-H band and the precise position of the Carbonyl peak.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Application: Best for resolving the fine structure of the broad O-H stretch and avoiding optical saturation of strong C=O peaks.

  • Protocol:

    • Ratio: Mix 1–2 mg of the benzoate derivative with ~200 mg of spectroscopic-grade Potassium Bromide (KBr).

    • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved (particle size < wavelength of IR light to minimize scattering).

    • Pressing: Transfer to a die and apply 8–10 tons of pressure for 2 minutes under a vacuum (to remove moisture).

    • Validation: The resulting pellet should be transparent. Cloudy pellets indicate moisture (broad peak at 3400

      
      ) or insufficient pressure.[2]
      
Method B: Attenuated Total Reflectance (ATR) (High Throughput)
  • Application: Rapid screening of powders.

  • Protocol:

    • Place the solid crystal directly onto the diamond/ZnSe crystal.

    • Apply high pressure using the clamp arm to ensure intimate contact.

    • Correction: Note that ATR spectra may show slight peak shifts (lower wavenumbers) and intensity variations at higher wavelengths compared to transmission spectra due to depth of penetration dependence (

      
      ).
      
Structural Identification Workflow

The following logic flow illustrates how to systematically assign peaks in a benzoate derivative containing both groups.

FTIR_Analysis Start Unknown Benzoate Derivative Spectrum CheckOH Check 3300-2500 cm⁻¹ Broad 'V' shape? Start->CheckOH CheckCO Check 1680-1725 cm⁻¹ Strong Sharp Peak? CheckOH->CheckCO Yes ConfirmAcid Carboxylic Acid Confirmed (Dimer Form) CheckCO->ConfirmAcid Yes CheckNO2_Asym Check 1500-1550 cm⁻¹ Strong Band? ConfirmAcid->CheckNO2_Asym CheckNO2_Sym Check 1290-1360 cm⁻¹ Medium/Strong Band? CheckNO2_Asym->CheckNO2_Sym Yes ConfirmNitro Nitro Group Confirmed CheckNO2_Sym->ConfirmNitro Yes OverlapWarning WARNING: C-O Stretch (Acid) overlaps N-O Symmetric CheckNO2_Sym->OverlapWarning OverlapWarning->ConfirmNitro Verify Intensity Ratio

Figure 1: Decision tree for confirming the presence of Nitro and Carboxylic Acid functionalities in aromatic systems.

Case Study: 4-Nitrobenzoic Acid

When analyzing 4-nitrobenzoic acid, the spectrum reveals a "battle" for electron density between the electron-withdrawing nitro group and the electron-withdrawing carboxyl group.[2]

  • O-H Region: A massive, broad absorption from 3300 to 2500

    
     dominates the high-energy end, obscuring the aromatic C-H stretches (3100 
    
    
    
    ).[2] This confirms the carboxylic acid dimer.
  • Carbonyl Region: A strong peak appears at ~1690–1700

    
     .[2][4] This is lower than a standard ester (1720 
    
    
    
    ) due to the extensive hydrogen bonding of the acid dimer and conjugation with the ring.
  • Nitro Region:

    • Asymmetric Stretch: found at 1530–1520

      
       .[2]
      
    • Symmetric Stretch: found at 1355–1340

      
       .[2]
      
  • Fingerprint Nuance: The C-O stretch of the acid appears near 1290–1310

    
     , often appearing as a shoulder or a distinct peak adjacent to the symmetric nitro stretch.
    
References
  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 4-nitro- Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. [Link][2]

  • Kintek Solution. (2024). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. [Link]

Sources

Comparative

UV-Vis Absorption Properties of 3-Nitrobenzoic Acid Derivatives: A Comparative Technical Guide

This guide provides a technical analysis of the UV-Vis absorption properties of 3-nitrobenzoic acid (3-NBA) and its derivatives. It is designed for researchers requiring precise spectral data, comparative analysis of iso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 3-nitrobenzoic acid (3-NBA) and its derivatives. It is designed for researchers requiring precise spectral data, comparative analysis of isomers, and validated experimental protocols.[1]

Executive Summary & Scientific Context

3-Nitrobenzoic acid (3-NBA ) is a critical intermediate in the synthesis of pharmaceuticals (e.g., procaine, derivatives for tuberculosis treatment) and azo dyes. Its spectroscopic signature is defined by the interplay between the electron-withdrawing nitro group (


) and the carboxyl group (

) across the meta-position of the benzene ring.[2]

Unlike its para isomer, where direct resonance conjugation exists between substituents, 3-NBA relies primarily on inductive effects. This structural distinction results in unique UV-Vis absorption bands that serve as reliable identifiers in quality control and reaction monitoring.

Core Electronic Transitions

The UV-Vis spectrum of 3-NBA is governed by two primary electronic transitions:

  • 
     Transition (K-band):  High intensity, typically observed at 220–230 nm . This corresponds to the excitation of electrons within the aromatic ring system.
    
  • 
     Transition (R-band):  Lower intensity, typically observed as a shoulder or broad band at 260–300 nm . This arises from the non-bonding electrons on the nitro and carbonyl oxygen atoms transitioning to anti-bonding orbitals.
    

Comparative Analysis: Isomerism & Substituent Effects

A. Positional Isomerism (The Ortho-Meta-Para Effect)

The position of the nitro group significantly alters the absorption maximum (


) and molar extinction coefficient (

).
CompoundStructure

(nm)
Electronic Mechanism
3-Nitrobenzoic Acid (Meta) Meta-substituted~225, ~270 (sh) Inductive Effect: The meta position prevents direct resonance between

and

. The spectrum resembles benzoic acid but with intensified absorption due to the nitro group.
4-Nitrobenzoic Acid (Para) Para-substituted~260–275 Resonance Effect: Direct conjugation extends the

-system (push-pull mechanism), causing a significant bathochromic (red) shift and hyperchromic effect (increased intensity).
2-Nitrobenzoic Acid (Ortho) Ortho-substituted~250 Steric Inhibition: The bulky nitro group forces the carboxyl group out of planarity with the ring, reducing conjugation efficiency (hypsochromic shift relative to para) but often broadening the band.
B. Derivative Comparison (Auxochromic Effects)

Modifying the 3-NBA scaffold introduces auxochromes that shift the spectrum.

  • Methyl 3-nitrobenzoate: Esterification removes the pH-dependence of the carboxyl group. The spectrum remains very similar to 3-NBA in acidic media (

    
     nm) but prevents the formation of carboxylate ions that would otherwise shift the spectrum in basic conditions.
    
  • 3-Nitro-4-hydroxybenzoic acid: The introduction of an electron-donating hydroxyl group (

    
    ) para to the nitro group creates a strong "push-pull" system. This results in a distinct red shift  (to >300 nm) compared to the parent 3-NBA.
    

Experimental Protocol: UV-Vis Determination

Standardized workflow for determining


 and 

.
Reagents & Equipment
  • Analyte: 3-Nitrobenzoic acid (High Purity >99%).

  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade). Note: Avoid Acetone or Benzene as they absorb in the UV region.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic cuvettes absorb UV light <300 nm and must not be used.

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh accurately 16.7 mg of 3-Nitrobenzoic acid.

    • Dissolve in Methanol in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Dilution (

    
     M): 
    
    • Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask.

    • Dilute to mark with Methanol.

    • Self-Validating Check: The final solution should be optically clear. Any turbidity indicates precipitation.

  • Baseline Correction (Blanking):

    • Fill two matched quartz cuvettes with pure Methanol.

    • Place in sample and reference holders.

    • Run "Auto Zero" / "Baseline Correction" from 200 nm to 400 nm .

  • Measurement:

    • Replace the solvent in the sample cuvette with the Working Standard .

    • Scan the spectrum (200–400 nm).

    • Record absorbance (

      
      ) at 
      
      
      
      .[3]
  • Calculation (Beer-Lambert Law):

    
    
    
    • Where

      
       = Absorbance, 
      
      
      
      = Concentration (M),
      
      
      = Path length (1 cm).

Visualizations

Diagram 1: Electronic Transitions & Molecular Orbital Theory

This diagram illustrates the energy gaps responsible for the observed spectra.

ElectronicTransitions cluster_legend Transition Types Pi_Star π* (Anti-bonding) High Energy n_Orbital n (Non-bonding) Lone Pairs on O/N n_Orbital->Pi_Star n → π* Transition (λ ~270-300 nm) Lower Intensity Pi_Orbital π (Bonding) Aromatic System Pi_Orbital->Pi_Star π → π* Transition (λ ~225 nm) High Intensity Desc π → π*: Allowed transition (Strong) n → π*: Forbidden transition (Weak)

Caption: Energy level diagram showing the origin of the K-band (


) and R-band (

) in nitrobenzoic derivatives.
Diagram 2: Experimental Workflow

A logical flow for ensuring data integrity during analysis.

Workflow Start Sample Prep (Weigh 16.7 mg) Dissolve Dissolve in MeOH (Stock: 1 mM) Start->Dissolve Dilute Dilute to Working Std (50 µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan UV Spectrum (200-400 nm) Blank->Scan Check Check Absorbance (0.2 < A < 1.0) Scan->Check Calc Calculate ε (Beer's Law) Check->Calc Pass DiluteMore Dilute Further Check->DiluteMore A > 1.0 DiluteMore->Scan

Caption: Step-by-step experimental protocol for accurate UV-Vis determination of extinction coefficients.

Data Summary Table

Parameter3-Nitrobenzoic AcidMethyl 3-nitrobenzoate4-Nitrobenzoic Acid
Primary

225 nm224 nm270 nm
Secondary Band ~270 nm (shoulder)~265 nm-
Molar Extinction (

)
~8,000 - 10,000

~9,500

>12,000

Solvent Effect (Polar) Blue shift of

MinimalRed shift of

Acid/Base Stability pH dependent (forms anion)Stable (no ionization)pH dependent

Note on Solvatochromism: In polar solvents like water or ethanol, the


 band of 3-NBA typically undergoes a hypsochromic (blue) shift  compared to non-polar solvents (e.g., cyclohexane). This is because the polar solvent stabilizes the non-bonding ground state (

) more than the excited state (

), increasing the energy gap.

References

  • NIST Chemistry WebBook. Benzoic acid, 3-nitro- UV/Visible Spectrum. National Institute of Standards and Technology.[4][5][6] [Link]

  • PubChem. 3-Nitrobenzoic acid Compound Summary. National Library of Medicine. [Link]

  • ResearchGate.Solvent effects on electronic absorption spectra of nitrobenzoic acids. (General reference for solvatochromic shifts described in Section 5).

Sources

Validation

A Researcher's Guide to Elemental Analysis Standards for C9H9NO5 Compounds

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a foundational step in its characterization. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel compound is a foundational step in its characterization. This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of organic compounds with the molecular formula C9H9NO5, using 3-acetamido-5-nitrobenzoic acid (C9H8N2O5), a closely related and structurally relevant compound, as a practical exemplar. This document will navigate the complexities of choosing appropriate certified reference materials, optimizing analytical instrumentation, and validating methodologies to ensure data of the highest scientific integrity.

The Critical Role of Elemental Analysis in Compound Characterization

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a cornerstone of chemical analysis. It serves as a primary indicator of a synthesized compound's purity and corroborates its proposed molecular formula.[1][2] For professionals in drug development, accurate elemental analysis is a critical component of regulatory submissions, providing essential data on the identity and purity of active pharmaceutical ingredients (APIs).[3]

The theoretical elemental composition of a C9H9NO5 compound is:

  • Carbon (C): 47.58%

  • Hydrogen (H): 3.99%

  • Nitrogen (N): 6.16%

  • Oxygen (O): 35.21%

Achieving experimental values that closely match these theoretical percentages is the primary objective of the analytical methods discussed herein.

Navigating the Landscape of Elemental Analysis Techniques

The gold standard for determining the C, H, and N content in organic compounds is combustion analysis .[4][5] This technique involves the complete combustion of a sample in a high-temperature, oxygen-rich environment, which converts the elements into their respective gaseous oxides (CO2, H2O, and NOx).[4][5][6] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[2][6]

Modern elemental analyzers are sophisticated instruments that automate this process, offering high precision and rapid analysis times.[2][7] However, the choice of instrument and the optimization of its operational parameters are crucial for obtaining accurate results, especially for complex molecules like those containing nitro groups.

G

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

The accuracy of elemental analysis is fundamentally dependent on the quality of the calibration standards used. Certified Reference Materials (CRMs) are highly characterized and homogenous materials with known elemental compositions, traceable to national and international standards.[8][9][10] For the analysis of a C9H9NO5 compound, selecting an appropriate CRM is paramount.

Key Considerations for CRM Selection:

  • Matrix Matching: Ideally, the CRM should be structurally similar to the analyte. This minimizes "matrix effects," where differences in combustion behavior between the standard and the sample can lead to inaccurate results.[11] For a nitro-containing aromatic acid, CRMs like nitrobenzoic acid or other nitrated aromatic compounds are preferable to more common standards like acetanilide, although the latter is often used for general calibration.

  • Certified Purity and Homogeneity: The CRM must have a certificate of analysis detailing its elemental composition and the associated uncertainty.[8] Reputable sources for CRMs include the National Institute of Standards and Technology (NIST) and other accredited suppliers.[12]

Recommended CRMs for C9H9NO5 Analysis:

Certified Reference MaterialSupplier(s)Key Features
Benzoic Acid Various, including NISTHigh purity, widely available, good for general C and H calibration.[8]
Acetanilide VariousCommonly used for C, H, and N calibration.
Sulfanilamide Elemental MicroanalysisA certified reference material for C, H, N, and S.[13]
Nitrated Polycyclic Aromatic Hydrocarbons (e.g., SRM 2265) NISTWhile a solution, it provides certified values for nitro-containing compounds, useful for method validation.[4]
3-Nitrobenzoic Acid Various Chemical SuppliersThough not a certified CRM, high-purity grades can be used as a secondary standard after characterization.[14]

It is best practice to use a multi-point calibration curve generated from a high-purity, well-characterized standard that is structurally as close as possible to the analyte.

Comparative Guide to Commercially Available Elemental Analyzers

Several manufacturers offer high-performance elemental analyzers suitable for pharmaceutical research and quality control. The choice of instrument will depend on specific laboratory needs, including sample throughput, desired level of automation, and budget. Below is a comparison of leading models:

Instrument ModelManufacturerKey Features & AdvantagesNoteworthy Considerations
FlashSmart Elemental Analyzer Thermo Fisher ScientificModular design allowing for CHNS, CHN, and O configurations. Features a 15-year warranty on the furnace and TCD.[15]A versatile and robust option for diverse research needs.[15]
Vario MICRO cube ElementarHigh sensitivity with detection limits as low as 10 ppm for C and N. Employs a unique "ball valve" for blank-free sample introduction.[2]Excellent for trace analysis and applications requiring high precision.
Exeter Model 440 Exeter AnalyticalA static combustion system that offers high precision and accuracy.The design can be advantageous for certain sample types.
multi EA 5100 Analytik JenaA versatile system capable of analyzing C, N, S, and halogens in solid, liquid, and gaseous samples.[15]A good all-in-one solution for laboratories with varied analytical needs.
LECO 828 Series LECO CorporationDesigned for high-throughput analysis, particularly for macro samples.[16]Ideal for quality control environments with a high volume of samples.

This table is not exhaustive but represents some of the leading instruments in the field.

Performance Data Insights:

Obtaining direct, head-to-head comparative performance data for a specific compound like C9H9NO5 across different analyzers is challenging. However, based on manufacturer specifications and application notes for similar compounds, users can expect:

  • Precision (RSD): Typically ≤0.3% for C, H, and N.

  • Accuracy: Results should be within ±0.3% of the theoretical value for pure compounds.

  • Analysis Time: Approximately 3-10 minutes per sample, depending on the instrument and configuration.

Experimental Protocol: Elemental Analysis of a C9H9NO5 Analog

The following is a detailed, step-by-step methodology for the CHN analysis of a compound like 3-acetamido-5-nitrobenzoic acid.

1. Sample Preparation:

  • Ensure the sample is homogenous and completely dry. The presence of residual solvents will significantly impact the accuracy of the hydrogen and carbon values.

  • Grind the crystalline sample to a fine powder using an agate mortar and pestle to ensure homogeneity.

  • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. For volatile or hygroscopic samples, specialized encapsulation techniques may be required.

2. Instrument Calibration:

  • Calibrate the instrument using a high-purity, certified reference material. Acetanilide or another well-characterized, stable organic compound is suitable for establishing the initial calibration curve.

  • Perform a multi-point calibration using varying weights of the standard to ensure linearity across the expected analytical range of the unknown sample.

3. Combustion and Analysis Parameters:

  • Combustion Furnace Temperature: 950-1050 °C. A sufficiently high temperature is crucial for the complete combustion of nitro-containing compounds.

  • Reduction Furnace Temperature: 650-850 °C. This ensures the conversion of nitrogen oxides (NOx) to N2 gas. Incomplete reduction is a common source of error for nitro compounds.[17]

  • Oxygen Flow/Time: Optimize the oxygen injection time and flow rate to ensure complete combustion without causing excessive oxidation of the reduction tube. For high-oxygen content compounds, a slightly longer oxygen injection time may be beneficial.[18][19][20]

  • Carrier Gas: High-purity helium is typically used as the carrier gas.

4. Data Analysis and Acceptance Criteria:

  • The instrument software will automatically calculate the weight percentages of C, H, and N based on the detector response and the calibration.

  • For publication in many scientific journals and for regulatory purposes, the experimental values should be within ±0.4% of the theoretical values.[21]

G

Method Validation: Ensuring Trustworthiness and Compliance

For drug development and other regulated environments, the analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), particularly USP General Chapter <233> for elemental impurities, which provides a framework for validation even though it is primarily for trace metals.[22][23]

Key Validation Parameters and Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure that the signal is from the elements of interest and not from the matrix or other interferences.No significant peaks in the blank; matrix does not interfere with the analyte peaks.
Linearity To demonstrate a linear relationship between the signal and the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the experimental value to the true value.% Recovery of 98.0% to 102.0% for a certified reference material.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicates.Intermediate Precision (Inter-assay): RSD ≤ 2.0% over multiple days/analysts.
Range The interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like combustion temperature or gas flow are slightly varied.

Conclusion

The elemental analysis of a C9H9NO5 compound, while seemingly routine, requires a meticulous and scientifically rigorous approach. The selection of an appropriate, structurally similar certified reference material is the foundation upon which accurate data is built. A thorough understanding of the principles of combustion analysis, coupled with the careful optimization of instrument parameters, is essential, particularly for challenging nitro-containing molecules. By employing a well-validated method on a high-performance elemental analyzer, researchers, scientists, and drug development professionals can generate reliable and defensible data that meets the stringent requirements of both scientific publication and regulatory scrutiny. This guide serves as a comprehensive framework for achieving that goal, ensuring the integrity and trustworthiness of your analytical results.

References

  • National Institute of Standards and Technology. SRM 2265 - Nitrated Polycyclic Aromatic Hydrocarbons in Methylene Chloride. [Link]

  • Krotz, L. (n.d.). Elemental analysis: CHNS characterization of forensic samples by the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
  • United States Pharmacopeia. USP General Chapter <233> Elemental Impurities—Procedures.
  • LabX. (2024, May 29).
  • Spectroscopy Online. (2012, April 2). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • Almac Group. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient.
  • PerkinElmer, Inc. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN Elemental Analysis.
  • Benchchem. (n.d.).
  • Hemming, P.E. (2016, April 15). A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. Exeter Analytical (UK) Ltd.
  • Atmospheric Environment. (2006).
  • ChemicalBook. (n.d.). 4'-Hydroxy-3'-nitroacetophenone.
  • Sigma-Aldrich. (n.d.). 4'-Hydroxy-3'-nitroacetophenone 98%.
  • ChemicalBook. (n.d.). 4'-Hydroxy-3'-nitroacetophenone(6322-56-1) 1H NMR spectrum.
  • Chromatography Today. (2016, November 24).
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. AMC Technical Briefs, No 29.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • ResearchGate. (n.d.). Comparison of the CHNS analysis results with those determined by other analytical instruments.
  • National Institute of Metrology, China. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Investigation of Nitro-Organic Compounds in Diesel Engine Exhaust.
  • Sigma-Aldrich. (n.d.).
  • MilliporeSigma. (n.d.).
  • ResearchGate. (2015, December 18).
  • Agilent Technologies. (n.d.).
  • Anasazi Instruments. (n.d.).
  • AZoM. (2023, October 12). Why Use Organic Elemental Analyzers for CHNS Analysis?
  • National Institute of Standards and Technology. (n.d.).
  • An International Study Evalu
  • LabX. (2024, May 29).
  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods.
  • Siemens. (n.d.).
  • ABB. (2016, November 28).
  • Minnesota State University Moorhead. (n.d.).
  • Air Products. (n.d.).
  • University of Padua. (2024, June 21). Elemental Analysis - Technical Resources.
  • PubChem. (n.d.).
  • ChemicalBook. (n.d.). 5-ACETAMIDO-2-NITROBENZOIC ACID CAS#: 4368-83-6.
  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 3-nitro-.
  • ResearchGate. (2002). Evaluation of Antioxidant Activity of Some Natural Polyphenolic Compounds Using the Briggs−Rauscher Reaction Method.

Sources

Comparative

High-Resolution Chromatographic Separation of 3-Nitro and 4-Nitro Isomers

Topic: Chromatographic separation of 3-nitro and 4-nitro isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary The separation of meta- (3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic separation of 3-nitro and 4-nitro isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The separation of meta- (3-) and para- (4-) nitro isomers represents a classic challenge in chromatography due to their nearly identical hydrophobicity (LogP) and molecular weight. While standard C18 alkyl phases often result in co-elution or poor peak shape, exploiting the significant difference in dipole moments and molecular geometry allows for baseline resolution.

This guide compares the performance of traditional C18 chemistries against Phenyl-Hexyl and Polar-Embedded phases, providing a validated protocol for separating 3-Nitroaniline and 4-Nitroaniline —a model system applicable to nitrophenols, nitrobenzoic acids, and other nitro-aromatic intermediates.

Mechanistic Principles of Separation

To achieve robust separation, one must move beyond hydrophobicity-driven retention (standard Reversed-Phase) and leverage secondary interactions.

A. The Dipole Moment Differential

The position of the nitro group relative to other substituents (like -NH₂ or -OH) drastically alters the net dipole moment of the molecule.

  • 4-Nitro Isomers (Para): The electron-withdrawing nitro group and electron-donating substituent (e.g., amine) are on opposite ends of the ring. This creates a strong, linear "push-pull" effect, resulting in a large dipole moment (e.g., ~6.3 D for 4-nitroaniline).

  • 3-Nitro Isomers (Meta): The substituents are off-axis, resulting in a vector sum that yields a significantly lower dipole moment (e.g., ~4.8 D for 3-nitroaniline).

B. Stationary Phase Selectivity
  • C18 (Alkyl Phases): Retention is driven primarily by hydrophobicity. Since 3- and 4- isomers have nearly identical LogP values (approx. 1.4), C18 columns often struggle to resolve them without very long columns or specific mobile phase tuning.

  • Biphenyl / Phenyl-Hexyl: These phases offer

    
    -
    
    
    
    interactions
    . The electron-deficient nitro-aromatic ring interacts with the electron-rich phenyl ligands of the stationary phase. This interaction is highly sensitive to the electron density distribution, which differs between meta and para isomers.
  • Polar-Embedded / Mixed-Mode: These phases contain a polar group (e.g., amide, carbamate) within the alkyl chain. They shield surface silanols and interact preferentially with the isomer possessing the higher dipole moment (Para), often reversing elution order compared to C18.

C. Decision Logic for Method Selection

The following diagram outlines the logical pathway for selecting the optimal stationary phase based on isomer properties.

SeparationLogic Start Isomer Pair (3-Nitro vs 4-Nitro) CheckLogP Check Hydrophobicity (LogP Difference) Start->CheckLogP HighDiff LogP Diff > 0.5 CheckLogP->HighDiff LowDiff LogP Diff < 0.2 (Common for Isomers) CheckLogP->LowDiff C18 Standard C18 Column (Hydrophobic Separation) HighDiff->C18 Easy CheckDipole Check Dipole Moment & Aromaticity LowDiff->CheckDipole Phenyl Biphenyl / Phenyl-Hexyl (Pi-Pi Interaction) CheckDipole->Phenyl High Aromaticity PolarEmbed Polar-Embedded C18 (Dipole Selectivity) CheckDipole->PolarEmbed High Dipole Diff

Figure 1: Decision tree for selecting the appropriate stationary phase for nitro-isomer separation.

Comparative Analysis: C18 vs. Biphenyl

The table below summarizes the expected performance when separating 3-nitroaniline and 4-nitroaniline.

FeatureC18 (Traditional) Biphenyl / Phenyl-Hexyl Normal Phase (Silica)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Adsorption / H-Bonding
Elution Order 4-Nitro (First) < 3-NitroVariable (often 3-Nitro < 4-Nitro)3-Nitro < 4-Nitro
Resolution (

)
Low (< 1.5 without optimization)High (> 2.0) High (> 2.[1]0)
Solvent System Water / AcetonitrileWater / Methanol (MeOH enhances

-

)
Hexane / Ethanol
Robustness HighModerate (Sensitive to MeOH %)Low (Water sensitivity)

Expert Insight: While C18 is the workhorse, Methanol is the preferred organic modifier for Phenyl phases. Acetonitrile's


-electrons can interfere with the stationary phase's 

-

interactions, potentially masking the selectivity gain.

Validated Experimental Protocol

Objective: Baseline separation of 3-Nitroaniline (3-NA) and 4-Nitroaniline (4-NA).

A. Materials & Reagents[2][3][4]
  • Analytes: 3-Nitroaniline (CAS: 99-09-2), 4-Nitroaniline (CAS: 100-01-6).

  • Column: Biphenyl or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Kinetex Biphenyl, Restek Biphenyl).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress amine ionization).

  • Mobile Phase B: Methanol (LC-MS Grade).

B. Chromatographic Conditions[1][2][5][6][7]
  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Control is critical;

    
    -
    
    
    
    interactions are temperature sensitive).
  • Detection: UV @ 254 nm (Nitro group absorbance) and 230 nm.

  • Injection Volume: 5 µL.

C. Gradient Program
Time (min)% Mobile Phase B (Methanol)Comment
0.030%Initial Isocratic hold to stack peaks
2.030%Begin Gradient
10.070%Linear Ramp
12.070%Wash
12.130%Re-equilibration
D. Workflow Diagram

ProtocolWorkflow Prep Sample Prep Dissolve in 50:50 MeOH:Water Equil Column Equilibration 10-15 column volumes Prep->Equil Inject Injection 5 µL Equil->Inject Sep Separation Gradient 30-70% MeOH Inject->Sep Detect Detection UV 254nm Sep->Detect

Figure 2: Step-by-step experimental workflow for Nitroaniline separation.

Troubleshooting & Optimization

If baseline resolution (


) is not achieved, follow this self-validating optimization loop.
  • Peak Tailing:

    • Cause: Interaction of residual silanols with the amine group.

    • Fix: Add 10-20 mM Ammonium Acetate or increase buffer strength. Ensure pH is controlled (Amine pKa ~1.0-2.5, ensure pH > pKa for neutral or pH < pKa for fully charged, though neutral is preferred for Phenyl phases).

  • Co-elution:

    • Cause: "Pi-Pi" mechanism not active.

    • Fix: Switch organic modifier from Acetonitrile to Methanol . Acetonitrile suppresses the

      
      -
      
      
      
      overlap between analyte and stationary phase.
  • Retention Shift:

    • Cause: Temperature fluctuation.

    • Fix: Thermostat the column.[4] Lower temperatures (e.g., 25°C vs 40°C) generally enhance

      
      -
      
      
      
      selectivity.

References

  • Restek Corporation. "LC Column Comparison: Biphenyl vs C18 for Aromatic Isomers." Restek Resource Hub. Link

  • Agilent Technologies. "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns." Agilent Application Notes. Link

  • Nacalai Tesque. "Separation of Positional Isomers (Nitroaniline) using COSMOSIL PYE/NPE." Nacalai Technical Data. Link

  • Sielc Technologies. "Separation of 3-Nitroaniline on Newcrom R1 Mixed-Mode Column." Sielc Applications. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Methoxymethyl)-3-nitrobenzoic Acid

The core principle of chemical safety lies in a multi-layered approach, integrating engineering controls, administrative protocols, and, crucially, the correct use of Personal Protective Equipment (PPE). This guide is st...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical safety lies in a multi-layered approach, integrating engineering controls, administrative protocols, and, crucially, the correct use of Personal Protective Equipment (PPE). This guide is structured to provide clarity on the causality behind each safety recommendation, empowering researchers to make informed decisions that ensure a secure laboratory environment.

Immediate Safety and PPE at a Glance

Before handling 4-(Methoxymethyl)-3-nitrobenzoic acid, it is critical to be equipped with the appropriate PPE. The following table summarizes the minimum required PPE for routine laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.Nitrile or other chemical-resistant gloves.Fully buttoned laboratory coat.Recommended to be performed in a ventilated enclosure (fume hood). If not feasible, a NIOSH-approved N95 or higher-rated dust mask is advised.[1]
Solution Preparation and Transfers Chemical safety goggles. A face shield is recommended if there is a significant splash hazard.Nitrile or other chemical-resistant gloves.Fully buttoned laboratory coat.Work should be conducted in a chemical fume hood.
Running Reactions and Work-up Chemical safety goggles and a face shield.Nitrile or other chemical-resistant gloves. Change gloves immediately upon contamination.Chemical-resistant apron over a laboratory coat.All operations must be performed in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a laboratory coat.A NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary for significant spills.[2]

Deep Dive into PPE Selection and Rationale

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process. The following sections provide a detailed rationale for the selection of each type of PPE when handling 4-(Methoxymethyl)-3-nitrobenzoic acid and its chemical class.

Eye and Face Protection: The First Line of Defense

Aromatic nitro compounds can cause serious eye irritation.[1][3] Therefore, appropriate eye protection is non-negotiable.

  • Safety Glasses: For low-risk activities such as handling sealed containers, safety glasses with side shields provide a basic level of protection against accidental splashes.

  • Chemical Safety Goggles: These are essential when handling the solid compound or its solutions, as they provide a complete seal around the eyes, protecting against dust particles and liquid splashes.[4] Goggles must be worn in accordance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Face Shields: When there is a heightened risk of splashes, such as during reactions or large-volume transfers, a face shield should be worn in conjunction with chemical safety goggles to protect the entire face.

Hand Protection: Preventing Dermal Exposure

The primary route of exposure to many laboratory chemicals is through skin contact. Aromatic nitro compounds can be harmful if they come into contact with the skin.[1]

  • Glove Selection: Nitrile gloves are a common and effective choice for incidental contact with many chemicals in this class. Always inspect gloves for any signs of degradation or punctures before use.

  • Proper Glove Use: It is crucial to follow proper glove removal techniques to avoid contaminating your hands.[5] Contaminated gloves should be disposed of immediately in the designated chemical waste stream. After removing gloves, always wash your hands thoroughly with soap and water.[3][5]

Body Protection: Shielding Against Contamination

Your laboratory coat is a critical barrier between you and the chemical.

  • Laboratory Coat: A standard, fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Contaminated Clothing: Should your clothing become contaminated, it must be removed immediately and decontaminated before reuse.[4]

Respiratory Protection: Mitigating Inhalation Risks

While 4-(Methoxymethyl)-3-nitrobenzoic acid is a solid, the dust can be harmful if inhaled.[1]

  • Engineering Controls: The most effective way to control respiratory hazards is through the use of engineering controls, primarily the chemical fume hood. All manipulations of this compound that could generate dust or vapors should be performed within a properly functioning fume hood.

  • Respirators: In the absence of adequate engineering controls, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[2]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, ensure your chemical fume hood is operational and the sash is at the appropriate height. Clear your workspace of any unnecessary items.

  • PPE Donning: Put on your laboratory coat, followed by safety goggles, and finally, your gloves.

  • Weighing: Carefully weigh the solid 4-(Methoxymethyl)-3-nitrobenzoic acid in a tared container inside the fume hood to minimize dust dispersion.

  • Solution Preparation: Slowly add the solid to your chosen solvent in a flask, ensuring gentle swirling to dissolve. Keep the container covered as much as possible.

  • Reaction and Work-up: Conduct all subsequent steps within the fume hood.

  • Decontamination: After your experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent.

  • PPE Doffing: Remove your PPE in the reverse order you put it on, being careful to avoid self-contamination. Dispose of single-use items in the designated waste stream.

Waste Disposal Protocol

All waste containing 4-(Methoxymethyl)-3-nitrobenzoic acid, including contaminated gloves, paper towels, and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Follow your institution's specific guidelines for hazardous waste disposal. Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Visualizing the PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_ppe_selection PPE Selection cluster_ppe_levels Required PPE start Assess the scale and potential for exposure of the task. weighing Weighing solid? start->weighing Solid Handling solution Preparing solution? start->solution Liquid Handling reaction Running reaction? start->reaction Reactive Process spill Spill cleanup? start->spill Emergency ppe_weighing Goggles, Gloves, Lab Coat (Consider dust mask if not in hood) weighing->ppe_weighing ppe_solution Goggles, Gloves, Lab Coat (Face shield for splash risk) solution->ppe_solution ppe_reaction Goggles, Face Shield, Gloves, Chemical Apron reaction->ppe_reaction ppe_spill Goggles, Face Shield, Heavy-duty Gloves, Chemical Suit, Respirator spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE.

References

  • MSDS of 4-(methylamino)-3-nitrobenzoic acid. (2012, December 7). Capot Chemical. Retrieved February 15, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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